5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKWMJDRQOKJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358174 | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100987-89-1 | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following tables summarize known computed values for the target compound and experimental data for the closely related analog, 2-amino-5-phenyl-1,3,4-thiadiazole, to provide a reasonable estimation of its properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | [1] |
| Molecular Weight | 219.31 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Computed XLogP3-AA | 2.8 | [1] |
| Topological Polar Surface Area | 80 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 2: Experimental Physicochemical Properties of 2-Amino-5-phenyl-1,3,4-thiadiazole (Analog for Estimation)
| Property | Value | Source |
| Melting Point | 223-227 °C | [2] |
| Solubility | Soluble in Dimethylformamide | [2] |
| pKa | 3.2 (Uncertain) | [3] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid catalyst.
Materials:
-
4-Isopropylbenzoyl thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-water mixture
-
Rectified spirit
Procedure:
-
4-Isopropylbenzoyl thiosemicarbazide is added portion-wise to concentrated sulfuric acid with constant shaking.
-
The reaction mixture is then heated at a controlled temperature, typically between 60-70°C, for approximately 5 hours.
-
After heating, the mixture is allowed to stand at room temperature overnight.
-
The reaction mixture is then carefully poured into an ice-water mixture, which causes the product to precipitate.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as rectified spirit or an ethanol/water mixture.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the amine protons of the thiadiazole ring.
-
Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents.[5][7][8] Their mechanisms of action are often multifactorial and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and induction of apoptosis.[5]
Recent research has implicated 1,3,4-thiadiazole compounds in the modulation of critical cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[9][10][11][12]
The diagram below illustrates a generalized workflow for the synthesis and initial biological screening of this compound.
Putative Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways
The anticancer effects of 1,3,4-thiadiazole derivatives may be attributed to their ability to interfere with the MAPK/ERK and PI3K/Akt signaling cascades. The following diagram depicts a simplified representation of these pathways and the potential points of inhibition by this compound.
Conclusion
This compound is a member of a pharmacologically significant class of heterocyclic compounds. While comprehensive experimental data for this specific molecule is emerging, its structural similarity to other well-studied 1,3,4-thiadiazoles suggests a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. The provided synthesis and screening protocols offer a solid foundation for further investigation into its therapeutic promise. Future research should focus on obtaining precise experimental values for its physicochemical properties and elucidating its specific molecular targets and mechanisms of action within relevant signaling pathways.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
Structure Elucidation of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure
The chemical structure of 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine is presented below. The molecule consists of a central 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-isopropylphenyl group at the 5-position.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid. A general and straightforward synthetic pathway has been reported.[1]
Materials:
-
4-Isopropylbenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Ammonia solution
Procedure:
-
A mixture of 4-isopropylbenzoic acid and thiosemicarbazide is prepared.
-
The mixture is treated with a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured into crushed ice and neutralized with an ammonia solution.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
References
Spectroscopic and Synthetic Profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational spectroscopic characteristics of the broader class of 5-aryl-2-amino-1,3,4-thiadiazoles. The provided data from closely related analogs serves as a robust reference for researchers working with this and similar molecular scaffolds. This guide also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic characterization of these compounds.
Spectroscopic Data
Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-amino-5-aryl-1,3,4-thiadiazoles is characterized by several key absorption bands. The data presented in Table 1 is compiled from various derivatives and highlights the typical vibrational frequencies.
Table 1: Representative FT-IR Data for 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3250 - 3400 | Symmetric and asymmetric stretching vibrations of the primary amine. Often appears as two distinct bands. |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (aliphatic) | 2850 - 2960 | Stretching vibrations of the C-H bonds in the isopropyl group. |
| C=N (thiadiazole) | 1600 - 1640 | Stretching vibration of the endocyclic carbon-nitrogen double bond. |
| C=C (aromatic) | 1450 - 1600 | Skeletal stretching vibrations within the aromatic ring. |
| C-N | 1250 - 1350 | Stretching vibration of the carbon-nitrogen single bond. |
| C-S (thiadiazole) | 680 - 780 | Stretching vibration of the carbon-sulfur bond within the thiadiazole ring. |
Note: The exact peak positions and intensities will vary depending on the specific aryl substituent and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-amino-5-aryl-1,3,4-thiadiazoles. A partial description of the ¹H NMR spectrum for this compound indicates aromatic protons appearing between 7.3 and 7.6 ppm and a broad singlet for the -NH₂ group at 7.4 ppm (D₂O exchangeable). The isopropyl -CH- group is also noted. The following tables provide more detailed expected chemical shifts based on analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | 2.90 - 3.10 | Septet | 1H | ~7.0 |
| -CH(CH ₃)₂ | 1.20 - 1.30 | Doublet | 6H | ~7.0 |
| Aromatic H (ortho to isopropyl) | 7.30 - 7.40 | Doublet | 2H | ~8.0 |
| Aromatic H (meta to isopropyl) | 7.70 - 7.80 | Doublet | 2H | ~8.0 |
| -NH₂ | 7.20 - 7.50 | Broad Singlet | 2H | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are typically recorded in DMSO-d₆ or CDCl₃. The -NH₂ signal is exchangeable with D₂O.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=N (Thiadiazole, C2) | 168.0 - 172.0 |
| C-S (Thiadiazole, C5) | 155.0 - 160.0 |
| Aromatic C (quaternary, attached to thiadiazole) | 128.0 - 132.0 |
| Aromatic CH (ortho to isopropyl) | 126.0 - 128.0 |
| Aromatic CH (meta to isopropyl) | 125.0 - 127.0 |
| Aromatic C (quaternary, attached to isopropyl) | 150.0 - 154.0 |
| -C H(CH₃)₂ | 33.0 - 35.0 |
| -CH(C H₃)₂ | 23.0 - 25.0 |
Note: Chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound (C₁₁H₁₃N₃S) would correspond to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight | 219.31 g/mol |
| [M]⁺ (Monoisotopic Mass) | 219.0830 |
| [M+H]⁺ | 220.0908 |
Common fragmentation patterns for this class of compounds involve cleavage of the isopropyl group and fragmentation of the thiadiazole ring.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid.
Materials:
-
4-Isopropylbenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or ammonia solution for neutralization
Procedure:
-
Formation of Acyl Thiosemicarbazide: A mixture of 4-isopropylbenzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is refluxed in a suitable solvent such as ethanol.
-
Cyclization: To the resulting acyl thiosemicarbazide, a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously. The reaction mixture is then heated, often in a water bath, for several hours.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
NMR Spectroscopy:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles to their comprehensive spectroscopic characterization.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Biological Activity Screening of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis and biological activity screening of the heterocyclic compound 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document details its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by experimental protocols and data from scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis
The synthesis of this compound (2) is a multi-step process that begins with the preparation of a thiosemicarbazide derivative, followed by cyclization. A common synthetic route involves the reaction of 4-isopropylbenzoyl chloride with thiosemicarbazide to form an acyl thiosemicarbazide intermediate, which is then cyclized to yield the final 1,3,4-thiadiazole product.
A reported method for the synthesis of the parent compound involves the reflux of 4-isopropyl benzo-2-carbohydrazides with ammonium thiocyanate in the presence of concentrated hydrochloric acid and ethanol. The resulting acyl thiosemicarbazide is then neutralized with ammonia to produce this compound[1].
General Synthetic Protocol
A general and straightforward pathway for synthesizing derivatives of this compound has been described. This involves reacting the parent compound with various symmetrical acid anhydrides in pyridine under reflux conditions to produce N-acylated derivatives[1]. The synthesis of the core compound itself can be achieved through the cyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid[2].
Biological Activities
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The isopropylphenyl substituent at the 5-position and the amine group at the 2-position of the thiadiazole ring in the target compound are key features that can influence its pharmacological profile.
Antimicrobial Activity
Thiadiazole derivatives are known for their potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity[3].
N-acylated derivatives of this compound have been investigated for their antibacterial efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium)[1]. Additionally, antifungal activity against Candida albicans has been reported for these derivatives[1]. Studies on other 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have also demonstrated significant antibacterial and antifungal activities[2].
Table 1: Summary of Antimicrobial Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Derivative | Microorganism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |
| N-acylated derivatives of this compound | S. aureus, E. coli, C. albicans | Not specified | Showed good activity | [1] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Disc Diffusion | MIC: 20-28 µg/mL | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Disc Diffusion | MIC: 20-28 µg/mL | [4] |
| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole (p-chlorophenyl derivative) | S. aureus | Not specified | MIC: 62.5 µg/mL | [4] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation by targeting various cellular mechanisms, including microtubule dynamics[3].
Table 2: Summary of Anticancer Activity Data for 5-Aryl-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-yl-phenyl derivative | MCF-7 | Cytotoxicity | 5.2 | [6] |
| 5-Amino-1,3,4-thiadiazole-2-yl-4-chlorophenyl derivative | HepG2 | Cytotoxicity | 2.5 | [6] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7, HepG2 | MTT Assay | 2.32 - 91.00 µg/mL | [5] |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (bromo, hydroxyl, methoxy) | MCF-7 | SRB Assay | GI50: 24.0 - 46.8 µg/mL | [7] |
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory potential. A series of 5-aryl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and tested for their in vitro anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization technique, with some compounds exhibiting significant activity[8]. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[9].
Table 3: Summary of Anti-inflammatory Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Derivative | Assay Type | Result | Reference |
| 5-Aryl-1,3,4-thiadiazol-2-amines (2a, 2b, 2e) | HRBC membrane stabilization | Significant activity | [8] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Protein denaturation inhibition | Significant activity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.
Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines
This protocol is adapted from a general method for the synthesis of related compounds[2].
-
Preparation of 4-substituted benzoyl thiosemicarbazide: Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Add an ice-water mixture to the resulting solution.
-
Filter the separated solid, dry it, and recrystallize from rectified spirit.
-
Cyclization: Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.
-
Heat the mixture between 60-70°C for 5 hours.
-
Allow the mixture to cool, pour it onto crushed ice, and neutralize with a suitable base (e.g., ammonia solution).
-
Filter the resulting precipitate, wash with water, dry, and recrystallize from an appropriate solvent (e.g., ethanol).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound[3].
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability[3].
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the media and add MTT solution to each well. Incubate for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
This method assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity[8].
-
Blood Sample Preparation: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension with isosaline.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation and Absorbance Measurement: Centrifuge the mixtures and estimate the hemoglobin content in the supernatant spectrophotometrically at 560 nm.
-
Calculation: Calculate the percentage of hemolysis and membrane stabilization. A reference drug like Diclofenac sodium should be used as a positive control.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the screening and potential mechanism of action of this compound.
Caption: Experimental workflow for the synthesis and biological screening of the target compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the target compound.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The available literature suggests significant potential for antimicrobial, anticancer, and anti-inflammatory activities. However, further in-depth studies are required to fully elucidate the specific mechanisms of action, establish a comprehensive structure-activity relationship, and determine the in vivo efficacy and safety profile of this particular compound. The experimental protocols and compiled data in this guide offer a solid foundation for future research endeavors in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Amino-1,3,4-thiadiazole Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold
The 2-amino-1,3,4-thiadiazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This heterocyclic scaffold has been extensively derivatized, yielding a plethora of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes critical quantitative data, details essential experimental protocols, and visualizes the complex biological pathways involved.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity through the modulation of various signaling pathways and direct inhibition of enzymes crucial for cancer cell proliferation and survival.[1][2]
Key Anticancer Targets:
-
Kinase Inhibition: A primary mechanism of action is the inhibition of key kinases involved in oncogenic signaling.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase.[3][4]
-
Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2 is a prime target. Specific 2-amino-1,3,4-thiadiazole derivatives have been designed to inhibit CDK2, leading to cell cycle arrest.[5] One potent compound demonstrated a CDK2 IC50 of 0.005 µM.[5]
-
c-Jun N-Terminal Kinase (JNK): Some thiadiazole derivatives act as substrate-competitive inhibitors of JNK, a kinase involved in both cell survival and apoptosis.[4]
-
Abl Tyrosine Kinase: Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, including in imatinib-resistant leukemia cells.[6]
-
Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[1]
-
-
Enzyme Inhibition:
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanosine nucleotides, essential for cancer cell proliferation. Several 2-amino-1,3,4-thiadiazole derivatives are effective IMPDH inhibitors.[1]
-
Topoisomerase II: Inhibition of this enzyme, which is vital for DNA replication, is another anticancer mechanism.[1]
-
Glutaminase: This enzyme is involved in the metabolic reprogramming of cancer cells, and its inhibition by thiadiazole derivatives shows therapeutic promise.[1]
-
Histone Deacetylase (HDAC): Certain derivatives have been shown to inhibit HDACs, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]
-
-
Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with tubulin assembly and disrupting mitosis.[2]
Quantitative Data: Anticancer Activity
| Compound Class/Derivative | Target | IC50/Activity | Cell Line | Reference |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | ERK1/2 Pathway Inhibition | Induces G0/G1 cell cycle arrest | A549 (Non-small cell lung carcinoma) | [3][7] |
| Designed 1,3,4-thiadiazole hybrid | CDK2 | 0.005 µM | - | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Cytotoxicity | IC50: 49.6 µM | MCF-7 (Breast cancer) | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Cytotoxicity | IC50: 53.4 µM | MDA-MB-231 (Breast cancer) | [8] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cytotoxicity | IC50: 0.084 mmol L-1 | MCF-7 (Breast cancer) | [9] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cytotoxicity | IC50: 0.034 mmol L-1 | A549 (Lung cancer) | [9] |
| 5-Aryl substituted 1,3,4-thiadiazole-2-amine amides | FAK | Micromolar inhibition | - | [1] |
| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl Tyrosine Kinase | Potent inhibition | Imatinib-sensitive and -resistant leukemia cells | [6] |
Antimicrobial and Antiviral Frontiers
The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.[10][11][12]
Key Antimicrobial and Antiviral Targets:
-
Bacterial Targets: While the precise mechanisms are often not fully elucidated, these derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria.[11][13] Some compounds exhibit antibacterial properties similar to sulfonamide drugs by potentially acting as competitive inhibitors in the folic acid metabolism cycle.[13]
-
Fungal Targets: Several derivatives have demonstrated good antifungal activity against clinically relevant fungi like Candida albicans and Aspergillus species.[11][14]
-
Viral Targets:
-
HIV-1 Reverse Transcriptase: 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been identified as new non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with IC50 values in the micromolar range.[10]
-
Human Cytomegalovirus (HCMV) Polymerase: A large number of novel 2-amino-1,3,4-thiadiazole derivatives have shown potent inhibitory activity against HCMV polymerase, with some achieving 100% inhibition at a concentration of 25 µM.[15]
-
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class/Derivative | Target Organism/Virus | MIC/IC50/Activity | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 | IC50: 7.50–20.83 μM | [10] |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL | [14] |
| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | MIC: 62.5 μg/mL | [14] |
| Various patented derivatives | HCMV Polymerase | 20% to 100% inhibition at 25 µM | [15] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Various bacteria and fungi | MIC: 8–31.25 μg/mL | [11] |
Modulating Inflammatory Responses
Chronic inflammation is a hallmark of many diseases, and 2-amino-1,3,4-thiadiazole derivatives have emerged as potential anti-inflammatory agents.
Key Anti-inflammatory Targets:
-
Cyclooxygenases (COX-1/COX-2): Imidazo[2,1-b][3][4][10]thiadiazole derivatives have been shown to possess anti-inflammatory and analgesic activities, with molecular docking studies indicating interactions with COX-1 and COX-2 enzymes.[16][17]
Quantitative Data: Anti-inflammatory Activity
| Compound Class/Derivative | Assay | Activity | Reference |
| 2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac | [16][17] |
| 2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivatives (5g, 5i, 5j) | Carrageenan-induced inflammatory pain | Comparable antinociceptive activity to diclofenac | [16] |
Diverse and Novel Therapeutic Avenues
Beyond the major areas of oncology, infectious diseases, and inflammation, 2-amino-1,3,4-thiadiazole derivatives have shown promise against other significant therapeutic targets.
Other Key Targets:
-
Carbonic Anhydrases (CAs): 2-substituted-1,3,4-thiadiazole-5-sulfamides are potent and selective inhibitors of the mitochondrial carbonic anhydrase isozymes VA and VB, with inhibition constants in the low nanomolar range.[18] Acetazolamide, a well-known CA inhibitor, features a 1,3,4-thiadiazole ring.[19]
-
Adenosine A3 Receptors: 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been developed as selective antagonists for human adenosine A3 receptors, with the most potent compound exhibiting a Ki value of 0.79 nM.[20]
Quantitative Data: Other Activities
| Compound Class/Derivative | Target | Ki/Inhibition Constants | Reference |
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2–32 nM | [18] |
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3–74 nM | [18] |
| N-[3-(4-methoxy-phenyl)-[4][10][15]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | 0.79 nM | [20] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. cohesionbio.com [cohesionbio.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
In Silico Prediction of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a specific derivative with demonstrated therapeutic potential. We delve into the in silico methodologies utilized to predict its bioactivity, offering a comprehensive overview of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. This document serves as a resource for researchers engaged in the computational assessment of novel drug candidates, providing detailed experimental protocols and structured data for comparative analysis.
Introduction
This compound and its derivatives have emerged as promising candidates for drug development due to their significant biological activities. In silico approaches are pivotal in modern drug discovery, enabling rapid screening and characterization of compounds, thereby reducing the time and cost associated with preclinical research. This guide outlines the computational workflows applied to predict the bioactivity of this specific thiadiazole derivative.
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore known to be present in various biologically active compounds.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antioxidant effects.[2][3] The presence of the N-C-S moiety is believed to contribute to these diverse biological activities.[1]
Predicted Biological Activities and In Silico Analysis
Recent studies have focused on the synthesis and biological evaluation of N-acylated derivatives of this compound. These investigations have highlighted the potential of these compounds as antimicrobial agents.[4]
Antimicrobial Activity
N-acylated derivatives of this compound have been screened for their antibacterial efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as their antifungal activity against Candida albicans.[4] Molecular docking studies have been employed to elucidate the potential mechanism of action, with a focus on identifying interactions with key microbial protein targets.
Molecular Docking Studies
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For the derivatives of this compound, AutoDock has been utilized to perform docking investigations against a relevant protein target (PDB ID: 5JZX).[4]
| Compound Derivative | Binding Energy (kcal/mol) |
| 3a | -7.8 |
| 3h | -8.0 |
| 3i | -8.2 |
Data sourced from Domala, R., & Madhukar, G. V. R. S. (2024).[4]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the synthesis and in silico analysis of this compound and its derivatives.
Synthesis of this compound (Compound 2)
A mixture of 4-isopropylbenzoyl carbohydrazide (1) (0.02 moles), ammonium thiocyanate (0.06 moles), and concentrated HCl (7 ml) in ethanol (45 ml) is refluxed for approximately 20 hours to yield acyl thiosemicarbazide. The resulting solution is then cooled, filtered, and the filtrate is heated on a water bath and neutralized with ammonia to produce this compound (2).[4]
Synthesis of N-acylated Derivatives 3(a-j)
Compound 2 (10 mmol) is dissolved in 10 ml of pyridine, to which various symmetrical acid anhydrides (10 mmol) are added. The mixture is then refluxed for 12 hours.[4]
Molecular Docking Protocol
-
Software: AutoDock is used for molecular docking simulations.[4]
-
Target Protein: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB ID: 5JZX).
-
Ligand Preparation: The 3D structures of the N-acylated derivatives of this compound are generated and optimized.
-
Docking Procedure: The docking simulation is performed to predict the binding mode and affinity of the ligands to the target protein. The results are analyzed to identify key interactions and binding energies.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational models to assess the drug-likeness of compounds. For similar 1,3,4-thiadiazole derivatives, ADMET properties have been predicted using modules within Schrödinger's Maestro molecular modeling package.[5] These studies suggest that such compounds have the potential to be orally bioavailable.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental and computational workflows involved in the bioactivity prediction of this compound.
Caption: Synthetic pathway for this compound and its N-acylated derivatives.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Caption: A hypothetical signaling pathway illustrating the potential antimicrobial mechanism of action.
Conclusion
The in silico prediction of bioactivity for this compound and its derivatives represents a powerful approach to accelerate drug discovery. Molecular docking studies have provided valuable insights into the binding interactions of these compounds, suggesting potential mechanisms for their observed antimicrobial effects. ADMET predictions further support their potential as drug-like molecules. This guide provides a framework for researchers to understand and apply these computational techniques in the evaluation of novel 1,3,4-thiadiazole-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lipophilicity and Solubility of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lipophilicity and solubility of the compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages high-quality, in-silico predictions from the SwissADME model to provide a detailed physicochemical profile. Furthermore, this guide outlines detailed experimental protocols for the determination of lipophilicity (logP) and aqueous solubility, adapted for this class of compounds. These methodologies, along with workflow diagrams, are intended to provide researchers with the necessary tools to empirically validate the predicted properties and further characterize this and similar molecules in a drug discovery and development context.
Physicochemical Properties
The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity and potential toxicity.
Predicted Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties of this compound, generated using the SwissADME web tool. These predictions offer valuable insights into the compound's likely behavior in biological systems.
| Property | Predicted Value | Method/Descriptor |
| Lipophilicity | ||
| logP (iLOGP) | 2.89 | Physics-based |
| logP (XLOGP3) | 2.80 | Atomistic |
| logP (WLOGP) | 2.92 | Fragmental |
| logP (MLOGP) | 2.45 | Topological |
| logP (SILICOS-IT) | 3.25 | Hybrid |
| Solubility | ||
| logS (ESOL) | -3.45 | Topological |
| Solubility (ESOL) | 0.35 mg/mL; 1.60e-3 mol/L | Topological |
| logS (Ali) | -3.89 | Topological |
| Solubility (Ali) | 0.13 mg/mL; 5.91e-4 mol/L | Topological |
| logS (SILICOS-IT) | -3.21 | Fragmental/Topo. |
| Solubility (SILICOS-IT) | 0.62 mg/mL; 2.83e-3 mol/L | Fragmental/Topo. |
| Pharmacokinetics | ||
| GI Absorption | High | BOILED-Egg Model |
| Blood-Brain Barrier | Yes | BOILED-Egg Model |
| P-gp Substrate | No | SVM |
| CYP1A2 Inhibitor | No | SVM |
| CYP2C19 Inhibitor | Yes | SVM |
| CYP2C9 Inhibitor | Yes | SVM |
| CYP2D6 Inhibitor | No | SVM |
| CYP3A4 Inhibitor | No | SVM |
| Drug-Likeness | ||
| Lipinski Rule of 5 | Yes (0 violations) | Rule-based |
| Ghose Filter | Yes (0 violations) | Rule-based |
| Veber Filter | Yes (0 violations) | Rule-based |
| Egan Filter | Yes (0 violations) | Rule-based |
| Muegge Filter | Yes (0 violations) | Rule-based |
| Bioavailability Score | 0.55 | Fragment-based |
Experimental Protocols
To empirically determine the lipophilicity and solubility of this compound, the following detailed protocols are recommended.
Determination of Lipophilicity (logP) by RP-HPLC
This method provides a rapid and reliable determination of the octanol-water partition coefficient (logP) through correlation with the compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
Materials and Equipment:
-
This compound (solid, >95% purity)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
A set of standard compounds with known logP values (e.g., uracil, salicylic acid, benzene, toluene, naphthalene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Mobile Phases: Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to control the ionization state of the analyte and improve peak shape.
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of the standard compounds and the test compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of approximately 50 µg/mL by diluting with the corresponding mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to a value where the compound has significant absorbance.
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to establish a baseline.
-
For each mobile phase composition, inject the standard compounds and the test compound.
-
Record the retention time (t_R) for each compound. Determine the void time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
For each compound and mobile phase, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
For each compound, plot log(k') against the percentage of acetonitrile in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase (0% acetonitrile) to determine the log(k'_w).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'_w) values.
-
Using the log(k'_w) of this compound, determine its experimental logP from the calibration curve.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
This compound (solid, >95% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, low-binding)
-
Analytical balance
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The excess solid should be clearly visible.
-
Add a known volume of PBS (pH 7.4) to the vial (e.g., 2 mL).
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment.
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
-
-
Sample Processing:
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.
Interplay of Lipophilicity, Solubility, and Oral Bioavailability
This diagram illustrates the critical balance between lipophilicity and solubility required for optimal oral bioavailability of a drug candidate.
The Antiviral Potential of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the continuous exploration of novel chemical scaffolds with potent antiviral properties. Among these, the 2-amino-1,3,4-thiadiazole core has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the antiviral potential of 2-amino-1,3,4-thiadiazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. The 2-amino substituted derivatives of this scaffold have been extensively synthesized and evaluated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] In the realm of virology, these compounds have shown promising activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV), influenza viruses, and Human Cytomegalovirus (HCMV).[1][3] Their mechanism of action often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.[4][5]
Quantitative Antiviral Activity
The antiviral efficacy of 2-amino-1,3,4-thiadiazole derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates greater selectivity for viral targets over host cells. The following tables summarize the reported in vitro antiviral activities of various 2-amino-1,3,4-thiadiazole compounds against different viruses.
Table 1: Anti-HIV-1 Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(phenyl)acetamide | HIV-1 (IIIB) | MT-4 | 20.83 | >100 | >4.8 | [1] |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl)acetamide | HIV-1 (IIIB) | MT-4 | 7.50 | >100 | >13.3 | [1] |
| 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate | HIV-1 | MT-4 | 28.8 | - | - | [4] |
| 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-ethylcarbamate | HIV-1 | MT-4 | 0.09 | - | - | [4] |
Table 2: Anti-Influenza Virus Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | SI | Reference |
| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza A (various) | MDCK | 0.37 - 1.19 | >1.54 (non-dividing) | - | [6] |
| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza B (various) | MDCK | 0.75 - 1.54 | >1.54 (non-dividing) | - | [6] |
Table 3: Anti-Human Cytomegalovirus (HCMV) Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Patented 2-amino-1,3,4-thiadiazole derivatives | HCMV | - | 20-100% inhibition at 25 µM | - | - | [1] |
| Thiazole derivative 1 | HCMV (AD169) | HFF | 0.57 | >150 | >263 | [7] |
| Thiazole derivative 5 | HCMV (AD169) | HFF | 0.57 | >150 | >263 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antiviral evaluation of 2-amino-1,3,4-thiadiazole compounds, based on established protocols in the literature.
General Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.
Example Protocol: [8]
-
Starting Material Preparation: A substituted aromatic aldehyde is reacted with thiosemicarbazide in the presence of a catalytic amount of an acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazone.
-
Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization to form the 2-amino-1,3,4-thiadiazole ring. This can be achieved using various reagents such as ferric chloride (FeCl₃) or by heating in the presence of an oxidizing agent.
-
Purification: The resulting solid is filtered, washed with a suitable solvent, and purified by recrystallization to obtain the final 2-amino-1,3,4-thiadiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antiviral Activity Assays
This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., MT-4 for HIV, HFF for HCMV) is seeded in a 96-well microtiter plate and incubated until confluent.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell monolayer is infected with a predetermined titer of the virus. Immediately after infection, the different concentrations of the test compounds are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 3-7 days).
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically by scoring the percentage of cell destruction or, more quantitatively, by using a cell viability assay.
-
Cell Viability Assay (MTT or XTT):
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the virus-induced CPE by 50% compared to the virus control. The CC₅₀ value is determined from parallel experiments with uninfected cells treated with the compound.
This assay is used to determine the effect of a compound on the production of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in 6-well or 12-well plates.
-
Virus Adsorption: The cell monolayer is infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral attachment.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the control wells (typically 2-3 days for influenza).
-
Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Data Analysis: The number of plaques in each well is counted, and the IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanism of Action Studies
This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of HIV-1 RT.
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction mixture including a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, one of which is labeled, e.g., with biotin or a radioisotope), and the purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis by the RT enzyme.
-
Detection: The amount of newly synthesized DNA is quantified. If a biotin-labeled dNTP is used, the product can be captured on a streptavidin-coated plate and detected using an enzyme-linked immunosorbent assay (ELISA)-based method. If a radiolabeled dNTP is used, the product is captured on a filter, and the radioactivity is measured.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits the RT activity by 50% compared to the no-inhibitor control.
Visualizing Mechanisms of Antiviral Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the life cycles of HIV-1 and Influenza A virus and highlight the points of inhibition by 2-amino-1,3,4-thiadiazole compounds.
HIV-1 Life Cycle and Inhibition by NNRTIs
Many 2-amino-1,3,4-thiadiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks the conversion of viral RNA into DNA.[9][10][11]
Influenza A Virus Life Cycle and Potential Inhibition
Some 2-amino-1,3,4-thiadiazole derivatives have been suggested to target the M2 ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the endosome by allowing protons to enter the virion, which facilitates the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.[5][12][13][14]
Conclusion
2-Amino-1,3,4-thiadiazole derivatives represent a promising class of compounds with significant antiviral potential. Their activity against critical human pathogens like HIV and influenza virus, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent antiviral agents based on this versatile scaffold. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as exploring their potential against a broader range of viral targets.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-HIV-1 activity of thiadiazole derivatives: structure-activity relationship, reverse transcriptase inhibition, and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 10. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 12. Influenza a virus M2 ion channel activity is essential for efficient replication in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design | MDPI [mdpi.com]
- 14. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Properties of Substituted 1,3,4-Thiadiazole Derivatives: A Technical Guide
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anticancer potential. This technical guide provides an in-depth overview of the anticancer properties of substituted 1,3,4-thiadiazole derivatives, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data on their cytotoxic effects, details key experimental protocols for their evaluation, and visualizes the signaling pathways through which they exert their anticancer activity.
Introduction to 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its structural resemblance to pyrimidine, a core component of nucleic acid bases. This bioisosteric relationship is believed to contribute to the ability of its derivatives to interfere with DNA replication and other fundamental cellular processes in cancer cells. Furthermore, the unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, facilitate the crossing of cellular membranes and interaction with various biological targets, leading to a broad spectrum of anticancer activities. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways often dysregulated in cancer.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from recent studies, providing a comparative view of their potency.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-1 | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl) | A549 (Lung) | 2.58-6.47 | [1] |
| Comp-2 | 2-(p-Tolylamino)-5-ethyl | MCF-7 (Breast) | 0.084 (mmol/L) | [2] |
| Comp-3 | 2-(p-Tolylamino)-5-ethyl | A549 (Lung) | 0.034 (mmol/L) | [2] |
| Comp-4 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [3][4] |
| Comp-5 | 2-(2-Trluoromethylphenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [3][4] |
| Comp-6 | 5-[2-(Benzenesulfonylmethyl)phenyl]-2-amino | LoVo (Colon) | 2.44 | [5] |
| Comp-7 | 5-[2-(Benzenesulfonylmethyl)phenyl]-2-amino | MCF-7 (Breast) | 23.29 | [5] |
Table 2: Anticancer Activity of 1,3,4-Thiadiazole-Fused Heterocycles
| Compound ID | Fused Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b][6][7][8]thiadiazole Deriv. | Imidazothiadiazole | A549 (Lung) | 2.58-6.47 | [1] |
Table 3: Anticancer Activity of 1,3,4-Thiadiazole-Thioacetamide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Thioacetamide Deriv. 1 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 33 | [8] |
| Thioacetamide Deriv. 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa (Cervical) | 12.4 | [8] |
Key Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives
Substituted 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway at different nodal points, leading to the induction of apoptosis and cell cycle arrest. The diagram below illustrates the mechanism of action of 1,3,4-thiadiazole derivatives on this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target. Certain 1,3,4-thiadiazole derivatives have been designed as EGFR inhibitors, effectively blocking downstream signaling cascades and leading to anticancer effects. The following diagram illustrates the EGFR signaling pathway and the inhibitory action of these compounds.
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.
Detailed Experimental Protocols
The evaluation of the anticancer properties of 1,3,4-thiadiazole derivatives involves a series of standardized in vitro assays. This section provides detailed methodologies for the most common experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Treat cells with the 1,3,4-thiadiazole derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of 1,3,4-thiadiazole derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and EGFR.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
Substituted 1,3,4-thiadiazole derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the further investigation and optimization of these compounds as novel cancer therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in advancing 1,3,4-thiadiazole derivatives towards clinical applications.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. nanocellect.com [nanocellect.com]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Antimicrobial Spectrum of 5-Aryl-1,3,4-Thiadiazol-2-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has necessitated the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action. Among the heterocyclic compounds that have garnered considerable attention in medicinal chemistry, the 1,3,4-thiadiazole scaffold is a promising pharmacophore.[1][2] In particular, 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of these compounds, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been quantitatively assessed using standard methods such as the Kirby-Bauer disk diffusion test (measuring the zone of inhibition) and the broth microdilution method (determining the Minimum Inhibitory Concentration - MIC). The following tables summarize the reported antimicrobial activities of various derivatives against a range of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)
| Compound ID | Aryl Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4a | 4-H | Significant Activity | Significant Activity | Moderate Activity | Moderate Activity | [5] |
| 4b | 4-Cl | Significant Activity | Significant Activity | Moderate Activity | Moderate Activity | [5] |
| 4c | 4-Br | Significant Activity | Significant Activity | Moderate Activity | Moderate Activity | [5] |
| - | Phenyl | 18 mm | 17 mm | 16 mm | 15 mm | [1] |
| - | Benzyl | 19 mm | 18 mm | 17 mm | 16 mm | [1] |
Standard antibacterial drug used for comparison was Ciprofloxacin.[5]
Table 2: Antifungal Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)
| Compound ID | Aryl Substituent | Aspergillus niger | Candida albicans | Reference |
| 4f | 4-F | Significant Activity | Significant Activity | [5] |
| 4g | 4-NO₂ | Significant Activity | Significant Activity | [5] |
| - | Phenyl | 18 mm | 17 mm | [1] |
| - | Benzyl | 19 mm | 18 mm | [1] |
Standard antifungal drug used for comparison was Fluconazole.[5]
Table 3: Minimum Inhibitory Concentration (MIC) of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (µg/mL)
| Compound ID | Aryl Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 8a | 4-F-phenyl | 20 | 22 | - | - | - | - | [3] |
| 8b | 4-Cl-phenyl | 25 | 28 | - | - | - | - | [3] |
| 4c | 4-Br-phenyl | - | - | - | - | - | - | [5] |
| 4f | 4-F-phenyl | - | - | - | - | Significant | Significant | [5] |
| 4g | 4-NO₂-phenyl | - | - | - | - | Significant | Significant | [5] |
Standard drugs for comparison were Ciprofloxacin for bacteria and Fluconazole for fungi.[3][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of 5-aryl-1,3,4-thiadiazol-2-amines. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11]
Synthesis of 5-Aryl-1,3,4-Thiadiazol-2-amines
A general method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[5]
Procedure:
-
A mixture of a 4-substituted benzoyl thiosemicarbazide and a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) is prepared.[5][12]
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered.
-
The crude product is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method determines the sensitivity of a microbial isolate to a particular antimicrobial agent.[6][13][14]
Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard.[6][13]
-
Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6][13]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.[14]
-
Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-24 hours.[14]
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]
Procedure:
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the Kirby-Bauer test.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Postulated Mechanisms of Antimicrobial Action
Caption: Postulated mechanisms of antimicrobial action.
The antimicrobial activity of 5-aryl-1,3,4-thiadiazol-2-amines is believed to stem from their interaction with key microbial components. One proposed mechanism involves the binding of these compounds to microbial DNA, potentially through intercalation or groove binding, which can disrupt DNA replication and lead to cell death.[15][16] Another potential mechanism is the inhibition of essential microbial enzymes, such as kinases, which would disrupt critical metabolic pathways necessary for microbial survival.[17][18] Further research is needed to fully elucidate the precise molecular targets and signaling pathways involved.
References
- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. asm.org [asm.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The 2-amino-5-substituted-1,3,4-thiadiazole framework is a particularly important pharmacophore. This document provides a detailed protocol for the synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a key intermediate for the development of novel therapeutic agents. The primary method described is the acid-catalyzed cyclization of 4-isopropylbenzoic acid and thiosemicarbazide.
Principle of Synthesis: The synthesis involves the condensation of the carboxylic acid group of 4-isopropylbenzoic acid with thiosemicarbazide, followed by an intramolecular dehydrative cyclization. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the formation of the 1,3,4-thiadiazole ring.[1][2] This one-pot method is an efficient route to the target compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-isopropylbenzoic acid and thiosemicarbazide.
Materials and Equipment:
-
4-Isopropylbenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95% or absolute)
-
Ammonia solution (aqueous)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
-
Melting point apparatus
-
FT-IR, NMR, and Mass Spectrometers for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-isopropylbenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol).[1]
-
Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture to form a suspension.[1]
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring mixture. An exothermic reaction may occur.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice or ice-cold water.
-
Neutralization: Neutralize the acidic solution by adding an aqueous ammonia solution dropwise with constant stirring until the pH is neutral (pH ≈ 7). This will cause the crude product to precipitate out of the solution.[3]
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[2]
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Value | Reference |
| Reactants | ||
| 4-Isopropylbenzoic Acid | 0.1 mol | [1] |
| Thiosemicarbazide | 0.1 mol | [1] |
| Conc. Sulfuric Acid | 5 mL | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol (50 mL) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Product Information | ||
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₃N₃S | [4] |
| Molecular Weight | 219.31 g/mol | [4] |
| Appearance | Crystalline Solid | |
| Expected Yield | Good to Moderate | |
| Purification Method | Recrystallization from Ethanol | [2] |
Expected Characterization Data:
-
FT-IR (KBr, cm⁻¹): Expected peaks around 3100-3400 (N-H stretching of amine), 2900-3000 (C-H stretching), 1600-1650 (C=N stretching), and characteristic aromatic C-H bands.
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons are expected between 7.3-7.8 ppm. The amine (-NH₂) protons should appear as a broad singlet around 7.4 ppm (D₂O exchangeable). The isopropyl group should show a multiplet for the -CH proton and a doublet for the -CH₃ protons.[3]
-
Mass Spec (m/z): The molecular ion peak [M]⁺ is expected at approximately 219.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Cyclization Methods for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Introduction
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" due to its presence in numerous compounds with a wide array of biological activities.[1][2] These derivatives exhibit significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] The unique structural features of the 1,3,4-thiadiazole ring, particularly the -N=C-S- moiety, contribute to its diverse biological functions.[4][5] Consequently, the development of efficient, scalable, and environmentally benign synthetic methods for this heterocyclic system is of paramount importance to researchers in drug discovery and development.
This document provides detailed application notes and experimental protocols for several key cyclization methods used to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles. The primary synthetic routes involve the cyclization of thiosemicarbazide with carboxylic acids or the oxidative cyclization of thiosemicarbazones. We will cover conventional acid-catalyzed methods, modern energy-assisted techniques like microwave and ultrasound irradiation, and efficient one-pot procedures.
General Reaction Pathway: From Carboxylic Acid and Thiosemicarbazide
The most common approach for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation of a carboxylic acid with thiosemicarbazide. The reaction proceeds via an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the final thiadiazole ring.[6][7]
Caption: General reaction mechanism for 1,3,4-thiadiazole synthesis.
Method 1: Acid-Catalyzed Cyclodehydration
Application Note: This is a classical and widely used method where a strong acid acts as a catalyst and a dehydrating agent to facilitate the cyclization of the acylthiosemicarbazide intermediate. Common reagents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[3][8][9] The choice of acid can influence reaction times and yields, with stronger dehydrating agents like POCl₃ often providing higher yields in shorter times compared to H₂SO₄. These reactions are typically performed under reflux conditions.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using H₂SO₄
This protocol is adapted from conventional heating methods described in the literature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (0.05 mol) to water. In a separate beaker, dissolve p-anisic acid (0.05 mol) in ethanol.
-
Mixing: Add the ethanolic solution of p-anisic acid to the aqueous solution of thiosemicarbazide with constant stirring.
-
Catalyst Addition: Carefully add a few drops (e.g., 10 drops) of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture at 80-90°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Basify the solution with a 10% sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8 to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The following sections outline common and advanced purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and quantitative data to aid in the selection of the most appropriate method.
Introduction to Purification Strategies
The purification of newly synthesized 1,3,4-thiadiazole derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate characterization and reliable biological evaluation. The choice of purification method depends on several factors, including the physicochemical properties of the target compound (e.g., polarity, crystallinity, thermal stability), the nature of the impurities, and the desired scale of purification.
A general workflow for the synthesis and purification of 1,3,4-thiadiazole derivatives is presented below.
Recrystallization
Recrystallization is a widely used, cost-effective technique for purifying solid, crystalline 1,3,4-thiadiazole derivatives. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Table 1: Examples of Recrystallization Solvents and Reported Yields for 1,3,4-Thiadiazole Derivatives
| Compound Class | Recrystallization Solvent(s) | Reported Yield (%) | Reference |
| 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amines | Benzene-Chloroform mixture | Not specified | [1] |
| Substituted 1,3,4-thiadiazoles | Ethanol | 70-92 | [2] |
| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Ethanol | Not specified | |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide | Methanol | 83 | [3] |
| Azo-containing 1,3,4-thiadiazoles | Ethanol | Not specified | [2] |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a general procedure for the recrystallization of a 1,3,4-thiadiazole derivative using ethanol.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 1,3,4-thiadiazole derivative. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this stage.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For 1,3,4-thiadiazole derivatives, silica gel is a commonly used stationary phase.
Table 2: Examples of Column Chromatography Conditions for 1,3,4-Thiadiazole Derivatives
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reported Yield (%) |
| Schiff base derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Silica Gel | Ethyl acetate/Hexane (optimized mixture) | Not specified |
| 2-[4-(N,N-Dimethylamino)phenylazo]-5-phenyl-1,3,4-thiadiazole | Silica Gel | Chloroform/Ethyl acetate (5:1 v/v) | 69 |
| Thiazole substituted 1,3,4-oxadiazole derivatives | Silica Gel | Ethyl acetate/Hexanes (2%) | Not specified |
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a 1,3,4-thiadiazole derivative using silica gel column chromatography.
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the target compound from impurities, with an Rf value for the target compound typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude 1,3,4-thiadiazole derivative in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3,4-thiadiazole derivative.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for separating complex mixtures or purifying compounds that are difficult to crystallize. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.
Table 3: Example of HPLC Conditions for the Analysis of a 1,3,4-Thiadiazole Derivative
| Compound | Column | Mobile Phase | Flow Rate | Detection |
| N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not specified | Not specified |
Note: For preparative applications, the method would be scaled up to a larger diameter column, and the mobile phase may be modified for optimal separation and recovery.
Experimental Protocol: Preparative Reversed-Phase HPLC
This protocol provides a general guideline for developing a preparative HPLC method for the purification of a 1,3,4-thiadiazole derivative.
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A common starting point for reversed-phase HPLC is a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase and adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude 1,3,4-thiadiazole derivative in a solvent that is compatible with the mobile phase and filter the solution to remove any particulate matter.
-
Purification Run: Inject the sample onto the preparative HPLC system and begin the purification run using the scaled-up method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the final purified product.
Purity Assessment
Regardless of the purification method employed, it is crucial to assess the purity of the final 1,3,4-thiadiazole derivative. Common techniques for purity assessment include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method to determine the purity of a compound, often expressed as a percentage of the total peak area.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
Spectroscopic Methods (NMR, MS): While primarily used for structural elucidation, these techniques can also reveal the presence of impurities.
By following these detailed protocols and considering the comparative data, researchers, scientists, and drug development professionals can effectively purify 1,3,4-thiadiazole derivatives to the high standards required for further research and development.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel thiadiazole compounds is a critical step in the drug discovery and development process. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of thiadiazole compounds using the widely accepted MTT assay. Additionally, this document outlines the presentation of quantitative data and visual representations of the experimental workflow and relevant signaling pathways.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[6]
Data Presentation
The cytotoxic effects of thiadiazole compounds are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[7] A summary of the cytotoxic activity of a hypothetical thiadiazole compound against various cancer cell lines is presented in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 28.3 ± 3.2 |
| HepG-2 | Hepatocellular Carcinoma | 48 | 18.9 ± 2.5 |
| PC-3 | Prostate Cancer | 48 | 35.1 ± 4.1 |
| IC₅₀ values are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
MTT Assay Protocol for Thiadiazole Compounds
This protocol is a standard procedure for determining the cytotoxicity of thiadiazole compounds against adherent cancer cell lines.
Materials:
-
Thiadiazole compound of interest
-
Human cancer cell lines (e.g., MCF-7, A549, HepG-2, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[7][8]
-
96-well flat-bottom sterile cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the thiadiazole compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the thiadiazole compound in the cell culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the thiadiazole compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a negative control (untreated cells in medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] The plate should be read within 1 hour of adding the solubilization solution.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.
Signaling Pathway
Thiadiazole compounds often induce cytotoxicity through the induction of apoptosis, a programmed cell death process.[9][10] A key mechanism in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[11][12]
Caption: Simplified intrinsic apoptosis pathway induced by thiadiazole compounds.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bepls.com [bepls.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MTT Assay of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine on cancer cell lines using the MTT assay. The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[1][2] Derivatives of this heterocyclic core have been shown to interfere with critical cellular processes in cancer cells, including DNA replication and various signaling pathways.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[4]
This protocol is designed to be a robust starting point for researchers investigating the anticancer potential of this compound.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HepG2 for liver cancer).
-
Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[5] The solution should be filter-sterilized and protected from light.[6]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
-
II. Step-by-Step MTT Assay Protocol
A. Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume logarithmic growth.[7]
B. Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
C. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.
D. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation
The quantitative data from the MTT assay can be summarized in a table for clear comparison of the effects of this compound at different concentrations.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.098 | 0.063 | 87.6% |
| 10 | 0.752 | 0.041 | 59.9% |
| 50 | 0.413 | 0.035 | 32.9% |
| 100 | 0.188 | 0.022 | 15.0% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Hypothetical Signaling Pathway Diagram
1,3,4-Thiadiazole derivatives have been reported to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[9] The following diagram illustrates a simplified representation of how this compound might inhibit these pathways, leading to apoptosis.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. bepls.com [bepls.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-thiadiazole scaffold, in particular, is a common feature in many biologically active molecules.[1][2] These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][4] The antimicrobial potential of novel thiadiazole derivatives necessitates robust and standardized methods for susceptibility testing to determine their efficacy and spectrum of activity.
These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of novel thiadiazole compounds, focusing on the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility screening using the disk diffusion method.
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This method is widely used for screening new compounds and providing a standardized measure of antimicrobial efficacy.[6][7]
Materials:
-
Novel thiadiazole compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the novel thiadiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth to the desired starting concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiadiazole compound in the broth.[5] Typically, this involves adding 100 µL of broth to wells 2 through 12, then adding 200 µL of the starting compound concentration to well 1. Subsequently, transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 11, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[5] This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL in each well.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth of the microorganism.[5][8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10] It is determined following an MIC test and is defined as the concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8][9]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipettes and tips or a calibrated loop
-
Incubator
Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10]
-
Plating: From each of these selected wells, pipette a small aliquot (e.g., 10-100 µL) and spread it evenly onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC test.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the thiadiazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8][9] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[9]
Disk Diffusion Method (Kirby-Bauer Assay)
The disk diffusion method is a qualitative or semi-quantitative assay used to screen the susceptibility of bacteria to antimicrobial agents.[11][12] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[11][13]
Materials:
-
Sterile filter paper disks
-
Novel thiadiazole compounds of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[11]
-
Disk Preparation and Placement: Impregnate sterile filter paper disks with a known concentration of the novel thiadiazole compound. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[11][14] Ensure the disks are firmly in contact with the agar. A blank disk (with solvent only) should be used as a negative control.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13][14] The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[14] Results can be categorized as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts, if available for the specific class of compounds.[15]
Data Presentation
Summarizing quantitative data in a structured format is crucial for the comparison of the antimicrobial activity of different thiadiazole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Compounds (µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Thia-001 | 75 | 100 | >300 | 150 |
| Thia-002 | 125 | 250 | >300 | 225 |
| Thia-003 | 31.25 | 62.5 | 125 | 75 |
| Reference Drug | 0.5 (Vancomycin) | 2 (Ciprofloxacin) | 1 (Ciprofloxacin) | 1 (Fluconazole) |
Note: Data presented here is hypothetical and for illustrative purposes, based on values reported in similar studies.[16]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thia-003 | S. aureus | 31.25 | 62.5 | 2 | Bactericidal |
| Thia-003 | E. coli | 62.5 | 250 | 4 | Bactericidal |
| Thia-001 | S. aureus | 75 | 300 | 4 | Bactericidal |
Note: A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[9]
Table 3: Zone of Inhibition Diameters from Disk Diffusion Assay (mm)
| Compound ID (Concentration) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Thia-001 (30 µg) | 18 | 15 | 0 |
| Thia-002 (30 µg) | 14 | 11 | 0 |
| Thia-003 (30 µg) | 22 | 19 | 12 |
| Reference Drug (30 µg) | 25 (Vancomycin) | 30 (Ciprofloxacin) | 28 (Ciprofloxacin) |
Note: Data is hypothetical and for illustrative purposes.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of novel thiadiazole derivatives.
Caption: Hypothesized mechanism of action for antimicrobial thiadiazole compounds.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. protocols.io [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. grokipedia.com [grokipedia.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as an enzyme inhibitor, with a primary focus on its computationally predicted activity against Mycobacterium tuberculosis UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). Additionally, considering the broad bioactivity of the 1,3,4-thiadiazole scaffold, its potential as a carbonic anhydrase inhibitor is also explored. Detailed protocols for relevant enzyme assays are provided to facilitate further investigation.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold known for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] Recent in silico studies have identified this compound as a potential inhibitor of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) from Mycobacterium tuberculosis, an essential enzyme in the bacterial cell wall biosynthesis pathway.[2] This suggests its potential as a novel anti-tuberculosis agent. Furthermore, derivatives of 1,3,4-thiadiazole are well-documented inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer.[3][4][5][6]
This document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols to evaluate the enzyme inhibitory activity of this compound.
Synthesis and Characterization
This compound can be synthesized through a straightforward pathway.[2] The general approach involves the cyclization of a thiosemicarbazide derivative. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR, LC-MS, and elemental analysis.[2]
Potential Enzyme Targets and Data Presentation
Mycobacterium tuberculosis MurB Inhibitor
Molecular docking studies have suggested that this compound and its derivatives exhibit good binding energies with the active site of MurB (PDB ID: 5JZX).[2] MurB is a key enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] Inhibition of MurB would disrupt this pathway, leading to bacterial cell death. While experimental quantitative data for the specific inhibition of MurB by this compound is not yet available, the in silico data provides a strong rationale for its investigation as a novel anti-tubercular agent.
Table 1: In Silico Docking Data of this compound Derivatives against MurB (PDB: 5JZX)
| Compound Derivative | Binding Energy (kcal/mol) |
| Derivative 3a | Good |
| Derivative 3h | Good |
| Derivative 3i | Good |
| Data from molecular docking investigations suggest favorable binding interactions.[2] "Good" indicates a strong predicted affinity. |
Carbonic Anhydrase (CA) Inhibitor
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, particularly isoforms associated with cancer (e.g., CA IX and CA XII) and other diseases like glaucoma.[3][4][5][6] While specific IC50 or Ki values for this compound against various CA isoforms are not currently available in the literature, its structural similarity to known CA inhibitors warrants investigation.
Table 2: Representative Inhibition Data for 1,3,4-Thiadiazole Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (IC50/Ki, µM) | hCA II (IC50/Ki, µM) |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | 1.5 (IC50) | 3.4 (IC50) |
| Acetazolamide | 3.4 (IC50) | 5.9 (IC50) |
| Novel Amide Derivative 5 | 0.179 (IC50) | 0.225 (IC50) |
| Novel Amide Derivative 6 | 0.758 (IC50) | 0.194 (IC50) |
| Novel Amide Derivative 7 | 0.978 (IC50) | 0.205 (IC50) |
| This table presents data for related compounds to highlight the potential of the 1,3,4-thiadiazole scaffold as a source of potent CA inhibitors.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation based on common synthesis methods for this class of compounds.
Materials:
-
4-Isopropylbenzoyl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride or concentrated sulfuric acid
-
Ethanol
-
Ammonia solution
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Preparation of 1-(4-isopropylbenzoyl)thiosemicarbazide: React 4-isopropylbenzoyl chloride with thiosemicarbazide in a suitable solvent.
-
Cyclization: Treat the resulting thiosemicarbazide derivative with a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid to induce cyclization.
-
Neutralization and Isolation: Neutralize the reaction mixture with an ammonia solution to precipitate the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of the title compound.
Protocol 2: In Vitro Inhibition Assay for M. tuberculosis MurB
This spectrophotometric assay measures the activity of MurB by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Purified recombinant M. tuberculosis MurB enzyme
-
UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) - substrate
-
NADPH - cofactor
-
This compound (test inhibitor)
-
Known MurB inhibitor (positive control, e.g., 3,5-dioxopyrazolidines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl and 0.5 mM DTT)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare working solutions of MurB enzyme, UNAGEP, and NADPH in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, a specific concentration of the test inhibitor, and MurB enzyme.
-
Positive control wells: Add assay buffer, a specific concentration of the known inhibitor, and MurB enzyme.
-
Negative control (no inhibitor) wells: Add assay buffer, DMSO (at the same final concentration as in the test wells), and MurB enzyme.
-
Blank wells: Add assay buffer and substrate, but no enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and then UNAGEP to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and thus MurB activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for MurB Inhibition Assay
Caption: A step-by-step workflow for the MurB enzyme inhibition assay.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)
-
p-Nitrophenyl acetate (p-NPA) - substrate
-
This compound (test inhibitor)
-
Acetazolamide (known CA inhibitor as a positive control)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the inhibitor)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and control inhibitors in DMSO.
-
Create serial dilutions of the inhibitors in the assay buffer.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, a specific concentration of the test inhibitor, and the CA enzyme solution.
-
Positive control wells: Add assay buffer, a specific concentration of acetazolamide, and the CA enzyme solution.
-
Negative control (no inhibitor) wells: Add assay buffer, DMSO, and the CA enzyme solution.
-
Blank wells: Add assay buffer and substrate, but no enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular time intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition and the IC50 value as described in the MurB assay protocol.
-
Signaling Pathways
MurB and Bacterial Cell Wall Synthesis
MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis. This pathway is essential for bacterial survival and is not present in humans, making it an excellent target for antibiotics. The inhibition of MurB directly disrupts the formation of the bacterial cell wall, leading to cell lysis and death.
Logical Relationship of MurB Inhibition
Caption: The inhibitory effect on MurB disrupts bacterial cell wall synthesis.
Carbonic Anhydrase Inhibition and Cancer Signaling
Tumor-associated carbonic anhydrases, such as CA IX and CA XII, play a critical role in maintaining the pH balance in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy. Inhibiting these CAs can disrupt pH regulation, leading to increased intracellular acidosis and subsequent apoptosis. CA IX has been shown to influence signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell proliferation and survival.
Hypothetical Signaling Pathway for CA IX Inhibition
Caption: Inhibition of CA IX can disrupt pH balance and affect cancer cell survival pathways.
Conclusion
This compound presents a promising scaffold for the development of novel enzyme inhibitors. The in silico evidence for its activity against M. tuberculosis MurB provides a strong foundation for its evaluation as a potential anti-tubercular agent. Furthermore, the well-established role of the 1,3,4-thiadiazole core in carbonic anhydrase inhibition suggests a secondary avenue for investigation, particularly in the context of oncology. The protocols provided herein offer a starting point for the comprehensive in vitro characterization of this compound's inhibitory potential. Further studies, including quantitative enzyme kinetics, determination of the mechanism of inhibition, and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery, with a focus on its potential as an antimicrobial and anticancer agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100987-89-1 | [6] |
| Molecular Formula | C11H13N3S | [6] |
| Molecular Weight | 219.31 g/mol | [7] |
Biological Activities and Potential Applications
The 1,3,4-thiadiazole core is a versatile scaffold that has been explored for various therapeutic targets. The primary reported activities for derivatives of this compound are in the fields of oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potential of 5-substituted-phenyl-1,3,4-thiadiazole-2-amines as anticancer agents.[1][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[1][8] The proposed mechanisms for the anticancer activity of thiadiazole derivatives are diverse and can involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.
A proposed general mechanism for the cytotoxic effects of this class of compounds is the inhibition of protein kinases, which are often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives.
Caption: Hypothetical anticancer mechanism of action.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antibacterial and antifungal properties.[5] N-acylated derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans.[5] This suggests that the compound scaffold is a promising starting point for the development of novel antimicrobial agents.
Quantitative Data Summary
The following tables summarize the reported biological activity data for derivatives of this compound.
Table 1: Antibacterial Activity of N-acylated Derivatives
| Compound | Gram-Positive (S. aureus) Zone of Inhibition (mm) | Gram-Negative (E. coli) Zone of Inhibition (mm) |
| 3c | Good | Moderate |
| 3e | Moderate | Good |
| 3h | Good | Moderate |
| 3i | Moderate | Good |
| 3j | Good | Good |
| Data interpretation from a qualitative description in the source material.[5] |
Table 2: Antifungal Activity of N-acylated Derivatives against Candida albicans
| Compound | Antifungal Activity |
| 3a-j | Most compounds showed good activity |
| Data interpretation from a qualitative description in the source material.[5] |
Table 3: Anticancer Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line
| Compound | Substitution | GI50 (µg/mL) |
| 4c | Bromo | Moderate to good |
| 4f | Hydroxyl | Moderate to good |
| 4g | Methoxy | Moderate to good |
| Data interpretation from a qualitative description in the source material.[1][8] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized procedures based on methodologies reported in the literature for similar compounds.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can then be used for further derivatization.
Caption: General synthesis workflow for the title compound.
Materials:
-
4-Isopropylbenzoyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid or Phosphorous oxychloride
-
Ethanol
-
Ammonia solution
-
Standard laboratory glassware
Procedure:
-
A mixture of 4-isopropylbenzoyl chloride and thiosemicarbazide is refluxed to form the intermediate acyl thiosemicarbazide.
-
The intermediate is then subjected to dehydrocyclization using a strong acid like concentrated sulfuric acid.[1]
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with an ammonia solution.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for purification.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is used to assess the antibacterial activity of the synthesized compounds.
Caption: Workflow for the agar disc diffusion assay.
Materials:
-
Nutrient agar medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile paper discs (6 mm diameter)
-
Petri plates
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.
-
Impregnate sterile paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with standard antibiotic and solvent control discs, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for determining anticancer activity via MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this chemical series in drug discovery programs. Further studies should focus on elucidating the specific mechanisms of action, optimizing the structure-activity relationship, and evaluating the in vivo efficacy and safety of lead compounds.
References
Application of 1,3,4-Thiadiazoles in Agricultural Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agricultural chemistry due to its broad spectrum of biological activities. Derivatives of 1,3,4-thiadiazole have been extensively explored and developed as fungicides, insecticides, herbicides, and plant growth regulators.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for 1,3,4-thiadiazole derivatives in these key agricultural areas.
Fungicidal Applications
1,3,4-Thiadiazole derivatives have demonstrated potent antifungal activity against a wide range of phytopathogenic fungi.[3][4] Their primary mode of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[5][6]
Quantitative Data on Antifungal Activity
The efficacy of various 1,3,4-thiadiazole derivatives against different fungal pathogens is summarized in the table below. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL).
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Series 1 | Rhizoctonia solani | 4.2 - 228.5 | - | [3] |
| Rhizoctonia bataticola | 3.9 - 300.4 | - | [3] | |
| C1 | Candida albicans | - | 8 - 96 | [7][8] |
| 3k | Candida albicans | - | 5 | [9] |
| 3l | Candida albicans | - | 10 | [9] |
| Series 2 | Botrytis cinerea | Excellent Activity | - | [10] |
| Alternaria solani | Excellent Activity | - | [10] |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details the evaluation of the antifungal activity of 1,3,4-thiadiazole derivatives against phytopathogenic fungi like Rhizoctonia solani.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Mycelial plugs (5 mm diameter) of the test fungus from a fresh culture
-
Sterile Petri dishes (90 mm)
-
Positive control (e.g., Carbendazim, Boscalid)[10]
-
Solvent control (DMSO)
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control with the same concentration of the solvent and a positive control.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculate the center of each PDA plate with a 5 mm mycelial plug of the test fungus.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the colony diameter (in mm) when the mycelial growth in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC₅₀ value by probit analysis of the inhibition data.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many 1,3,4-thiadiazole-based fungicides function as demethylation inhibitors (DMIs), targeting the enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway in fungi. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a diverse library of 2-amino-5-substituted-1,3,4-thiadiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The solid-phase approach offers advantages in terms of ease of purification, automation, and the generation of compound libraries for drug discovery.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a versatile building block for the development of novel therapeutic agents. Solid-phase organic synthesis (SPOS) provides an efficient methodology for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies.
The general strategy for the solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the assembly of the heterocyclic core on a solid support, followed by diversification of the substituent at the 5-position, and subsequent cleavage from the resin to yield the final products in high yield and purity.[1]
Data Presentation
| Compound | Substituent (R) | Synthesis Method | Yield (%) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Phenyl | Thiosemicarbazide and benzoic acid with PPE | 91 | MDPI (2023)[2] |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide | Phenyl (N-acetylated) | Acetic anhydride and pyridine | 83 | MDPI (2023)[2] |
| 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol | 4-((4-hydroxyphenyl)diazenyl)phenyl | Azo coupling and cyclization | 83 | JOCPR (2015)[3] |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 4-Chlorophenyl | Not specified | 73 | JOCPR (2015)[3] |
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-Bromophenyl | Not specified | 80 | JOCPR (2015)[3] |
| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 4-Nitrophenyl | Not specified | 82 | JOCPR (2015)[3] |
Experimental Workflow and Visualization
The solid-phase synthesis of a library of 2-amino-5-substituted-1,3,4-thiadiazoles can be conceptualized in the following workflow. This process typically starts with a suitable resin, onto which a linker and the initial building blocks are attached. The heterocyclic ring is then formed on the solid support, followed by diversification and final cleavage.
Caption: General workflow for the solid-phase synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole library.
A more detailed representation of the chemical transformations on the solid support is provided below. This diagram illustrates the key reaction steps starting from the resin-bound thiosemicarbazide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is a 2-amino-5-substituted-1,3,4-thiadiazole, can stem from several factors. The most common synthetic route involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative.[1] Here are the primary areas to investigate:
-
Inefficient Cyclizing Agent: The choice of acid catalyst or dehydrating agent is critical. While strong acids like concentrated sulfuric acid are common, they can lead to side reactions and difficult product isolation, which in turn generates a large amount of inorganic salt waste.[1] Alternative reagents often provide better yields.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of reactants or products.
-
Purity of Starting Materials: Impurities in the 4-isopropylbenzoic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of your starting materials before proceeding.
-
Suboptimal Work-up Procedure: Product loss during extraction, purification, or crystallization can significantly reduce the final yield.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I am observing significant impurity formation. What are the likely side reactions?
A2: The formation of impurities often arises from the reaction conditions and the nature of the starting materials. In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, potential side reactions include:
-
Formation of 1,2,4-triazole derivatives: Under certain conditions, particularly in alkaline media, the acylthiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole-3-thiol instead of the desired 1,3,4-thiadiazole.[2][3] Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring.[2]
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or highly concentrated acids, can lead to the decomposition of the thiosemicarbazide starting material or the thiadiazole product.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product, complicating purification.
Q3: The reaction is not proceeding to completion. What steps should I take?
A3: An incomplete reaction can be addressed by systematically evaluating the following:
-
Catalyst/Reagent Activity: Ensure that the acid catalyst or cyclizing agent is active. For example, polyphosphoric acid (PPA) can absorb moisture from the air, reducing its effectiveness. Use freshly opened or properly stored reagents.
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure the reaction mixture is reaching and maintaining the target temperature.
-
Reaction Time: Some cyclization reactions may require extended reaction times for completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Molar Ratios: Verify that the molar ratios of the reactants and catalyst are correct as per the chosen protocol. A patent suggests a molar ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) for a high-yield solid-phase reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most effective cyclizing agents for the synthesis of this compound?
A1: Several effective cyclizing agents can be used, with the choice often depending on the desired yield, reaction conditions, and environmental considerations. Here is a comparison of common reagents:
| Cyclizing Agent | Typical Conditions | Reported Yields | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | Reflux | 50-90%[1] | Readily available, inexpensive. | Harsh conditions, potential for side reactions, difficult work-up due to salt formation.[1] |
| Phosphorus Oxychloride (POCl₃) | Reflux | Good to excellent[5][6] | Effective for a wide range of substrates. | Toxic and corrosive, requires careful handling. |
| Polyphosphoric Acid (PPA) | 100-120°C[7] | Good yields[7] | Good dehydrating agent, can give high-purity products. | Viscous and difficult to stir, work-up can be challenging. |
| Phosphorus Pentachloride (PCl₅) | Room temperature (solid-phase grinding) | >91%[4] | Mild conditions, short reaction time, high yield.[4] | Moisture sensitive. |
Q2: Can you provide a standard experimental protocol for the synthesis?
A2: Below is a general protocol based on the commonly used acid-catalyzed cyclization of 4-isopropylbenzoyl thiosemicarbazide, which is formed in situ or pre-synthesized from 4-isopropylbenzoyl chloride and thiosemicarbazide.
Experimental Protocol: Synthesis via Dehydrocyclization using Concentrated Sulfuric Acid
-
Preparation of 4-(4-isopropylbenzoyl)thiosemicarbazide: (This step may be performed separately or the thiosemicarbazide can be directly cyclized with 4-isopropylbenzoic acid). To a solution of 4-isopropylbenzoyl chloride in a suitable solvent (e.g., acetone), add an equimolar amount of thiosemicarbazide. Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The resulting precipitate of 4-(4-isopropylbenzoyl)thiosemicarbazide is filtered, washed, and dried.
-
Cyclization: Carefully add the 4-(4-isopropylbenzoyl)thiosemicarbazide (0.02 mol) in small portions to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours), or until the reaction is complete as monitored by TLC.
-
Work-up: Pour the reaction mixture carefully onto crushed ice.
-
Neutralization: Neutralize the resulting solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is alkaline (pH 8-8.2).[4]
-
Isolation: The precipitated solid product, this compound, is collected by filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure compound.[4][9]
Synthesis and Work-up Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Q3: What is the general reaction mechanism?
A3: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid in the presence of an acid catalyst generally proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of the thiosemicarbazide acts as a nucleophile and attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated from the intermediate.
-
Intramolecular Cyclization: The sulfur atom of the thiosemicarbazide intermediate attacks the carbonyl carbon, leading to the formation of the five-membered ring.
-
Dehydration and Aromatization: A second molecule of water is eliminated, resulting in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[1]
Reaction Mechanism Pathway
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: 1,3,4-Thiadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-thiadiazoles, with a focus on side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids?
A1: The most frequently encountered side products are 2-amino-1,3,4-oxadiazoles and 4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The formation of these byproducts is highly dependent on the choice of cyclizing agent and the reaction conditions.[1][2][3]
Q2: I isolated a product, but I'm unsure if it's the desired 1,3,4-thiadiazole or the 1,3,4-oxadiazole byproduct. How can I differentiate them?
A2: Spectroscopic methods are key for differentiation. In ¹³C-NMR, the chemical shifts of the two carbon atoms in the 1,3,4-thiadiazole ring typically appear at distinct ppm values (e.g., around 163-160 ppm and 158-159 ppm). These will differ from the signals of the corresponding oxadiazole. Additionally, FT-IR spectroscopy can be informative; the C-S-C stretching vibration in the thiadiazole ring will be absent in the oxadiazole analog, which will instead show a characteristic C-O-C stretching band.[4]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in 1,3,4-thiadiazole synthesis can be attributed to several factors:
-
Incomplete reaction: The intermediate acylthiosemicarbazide may not have fully cyclized.
-
Side product formation: Significant conversion of starting materials to byproducts like oxadiazoles or triazole-thiones will naturally reduce the yield of the desired product.
-
Degradation: Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the degradation of both starting materials and the product.
-
Difficult purification: The use of strong acid catalysts like concentrated sulfuric acid can generate a large amount of inorganic salts, making the isolation and purification of the final product challenging and leading to product loss.
Q4: What is the role of reagents like phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) in the synthesis?
A4: Both POCl₃ and concentrated H₂SO₄ are commonly used as dehydrating and cyclizing agents. They facilitate the intramolecular cyclization of the acylthiosemicarbazide intermediate by promoting the elimination of a water molecule to form the 1,3,4-thiadiazole ring. However, their strong acidic nature can also contribute to side reactions and purification difficulties.[5][6]
Troubleshooting Guide
Problem 1: Identification of 2-Amino-1,3,4-oxadiazole as a Major Side Product.
-
Question: My spectral data suggests the presence of a significant amount of a byproduct, which I suspect is the corresponding 2-amino-1,3,4-oxadiazole. Why is this happening and how can I prevent it?
-
Answer: The formation of 2-amino-1,3,4-oxadiazoles is a known side reaction, particularly when using certain dehydrating agents.
-
Cause: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) are known to promote the cyclization through the oxygen atom of the acylthiosemicarbazide intermediate, leading to the oxadiazole ring.[3][7] While p-Toluenesulfonyl chloride (p-TsCl) can also lead to oxadiazole formation, the regioselectivity can be influenced by the substituents on the thiosemicarbazide.[3][7]
-
Solution: To favor the formation of the 1,3,4-thiadiazole, consider using a different cyclizing agent. Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) are generally more effective at promoting cyclization through the sulfur atom.[5][6]
-
Problem 2: Formation of 1,2,4-Triazole-3-thiol as a Side Product.
-
Question: I have identified a byproduct that appears to be a 1,2,4-triazole-3-thiol derivative. What reaction conditions favor the formation of this side product?
-
Answer: The formation of 1,2,4-triazole-3-thiols is another common competitive reaction pathway.
-
Cause: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways. Under acidic conditions, cyclization to the 1,3,4-thiadiazole is generally favored. However, under alkaline conditions, the reaction can proceed through a different intramolecular cyclization to yield the 1,2,4-triazole-3-thiol.[8]
-
Solution: To minimize the formation of the triazole byproduct, ensure that the cyclization step is carried out under acidic conditions. If a basic workup is required, it should be performed carefully after the cyclization is complete.
-
Data Presentation
Table 1: Comparison of Cyclizing Agents on Product Distribution in 1,3,4-Thiadiazole Synthesis.
| Starting Material | Cyclizing Agent | Solvent | Product(s) | Yield (%) | Reference |
| 1-Benzoyl-4-phenylthiosemicarbazide | EDC·HCl | DMSO | 2-Anilino-5-phenyl-1,3,4-oxadiazole | 95 | [3] |
| 1-Benzoyl-4-phenylthiosemicarbazide | p-TsCl/Et₃N | NMP | 2-Anilino-5-phenyl-1,3,4-thiadiazole | 85 | [3] |
| 1-Benzoyl-4-phenylthiosemicarbazide | p-TsCl/Et₃N | NMP | 2-Anilino-5-phenyl-1,3,4-oxadiazole | 10 | [3] |
| Thiosemicarbazide & Benzoic Acid | POCl₃ | Neat | 2-Amino-5-phenyl-1,3,4-thiadiazole | 91 | [9] |
| Thiosemicarbazide & Benzoic Acid | H₂SO₄ | Neat | 2-Amino-5-phenyl-1,3,4-thiadiazole | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
-
In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) at room temperature for 20 minutes.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[9]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Concentrated Sulfuric Acid (H₂SO₄)
-
To a mixture of an aromatic carboxylic acid derivative (0.05 mol) and thiosemicarbazide (0.05 mol), slowly add concentrated sulfuric acid (10 mL) with cooling.
-
Stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution while keeping the mixture cool.
-
Filter the precipitated solid, wash with water, and then with ether.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.[10]
Visualizations
Caption: General reaction pathways in 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting workflow for 1,3,4-thiadiazole synthesis.
References
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
Hurd-Mori Reaction Optimization for Thiadiazole Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Hurd-Mori reaction for thiadiazole synthesis in a question-and-answer format.
Question 1: Why is my Hurd-Mori reaction showing low or no conversion to the desired 1,2,3-thiadiazole?
Answer:
Low or no conversion in the Hurd-Mori reaction can stem from several factors related to your starting materials, reagents, and reaction conditions. Here are the primary aspects to investigate:
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Substrate Electronics: The electronic nature of the substituents on your hydrazone precursor is a critical factor. Electron-withdrawing groups on the precursor generally lead to higher yields, whereas electron-donating groups can significantly decrease the reaction efficiency, resulting in poor conversion.[1][2][3] For instance, in the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazoles, a precursor with an electron-withdrawing methyl carbamate protecting group resulted in a 94% yield, while those with electron-donating alkyl groups yielded only 15-25%.[1]
-
Absence of α-Methylene Group: A crucial structural requirement for the Hurd-Mori reaction to proceed is the presence of an α-methylene group on the hydrazone precursor.[3][5] Ensure your starting material fulfills this requirement.
-
Reagent Quality:
-
Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ is highly sensitive to moisture and can decompose, leading to reduced reactivity.[3]
-
Hydrazone Purity: Your starting hydrazone must be pure and completely dry. Impurities can interfere with the cyclization process.[3]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be substrate-dependent. A common approach is to start the reaction at a low temperature (e.g., in an ice bath) during the addition of thionyl chloride and then allow it to warm to room temperature or reflux.[3][6] In some cases, heating to 60°C has been reported to provide high yields.[3]
-
Solvent: Anhydrous solvents are essential. Dichloromethane (DCM) and chloroform are commonly used.[3] The presence of water will cause a violent reaction with thionyl chloride and inhibit the desired reaction.[3]
-
Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer:
While the search results focus more on optimizing the yield of the desired 1,2,3-thiadiazole, the formation of unexpected products can occur. One potential side product, especially in related heterocyclic syntheses, is the corresponding 1,3,4-oxadiazole derivative.[7]
Identification and Minimization:
-
Identification: Side products can often be identified using mass spectrometry. An oxadiazole, for example, would have a lower molecular weight compared to the target thiadiazole due to the presence of oxygen instead of sulfur.[7]
-
Minimization:
-
Reagent Choice: While the classic Hurd-Mori reaction uses thionyl chloride, for other thiadiazole syntheses, the use of Lawesson's reagent has been shown to favor the formation of the thiadiazole over the oxadiazole.[7]
-
Controlled Conditions: Careful control over reaction temperature and time can help minimize the formation of undesired byproducts.[7]
-
Question 3: How can I improve the yield of my Hurd-Mori reaction?
Answer:
To improve the yield, consider the following optimization strategies:
-
Substrate Modification: If possible, modify your starting material to include an electron-withdrawing group. As previously mentioned, this has a significant positive impact on the success of the cyclization.[1][2]
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Reagent Stoichiometry: An excess of thionyl chloride is often employed to drive the reaction to completion.[3]
-
Systematic Condition Screening: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.
-
Purification Technique: Efficient purification is key to isolating a high yield of the final product. Techniques like recrystallization or column chromatography are commonly used.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori reaction?
A1: The proposed mechanism for the Hurd-Mori reaction involves the following key steps:
-
Electrophilic Attack: The reaction starts with the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[6]
-
Cyclization: This is followed by an intramolecular cyclization, which leads to the formation of a five-membered ring intermediate with the elimination of hydrogen chloride.[6]
-
Aromatization: Subsequent elimination steps lead to the formation of the aromatic 1,2,3-thiadiazole ring.
Q2: Are there any alternatives to the Hurd-Mori reaction for synthesizing 1,2,3-thiadiazoles?
A2: Yes, several other methods for the synthesis of 1,2,3-thiadiazoles exist. Some of these are considered improvements on the Hurd-Mori reaction and may offer advantages such as milder reaction conditions or the avoidance of sensitive reagents.[4][8] These include:
-
Reaction of tosylhydrazones with ammonium thiocyanate in ethanol.[4]
-
Visible-light-catalyzed synthesis.[4]
-
Iodine-mediated cross-coupling cyclization.[4]
Q3: What are the safety precautions for handling thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[6] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Electronic Effect | Yield (%) | Reference |
| Methyl carbamate | Electron-withdrawing | 94 | [1] |
| Alkyl | Electron-donating | 15-25 | [1] |
Experimental Protocols
Key Experiment: Synthesis of 4-phenyl-1,2,3-thiadiazole
This two-step protocol outlines the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.[6]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain acetophenone semicarbazone.
-
Step 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole
-
Materials: Acetophenone semicarbazone, thionyl chloride (SOCl₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled and stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
Technical Support Center: Overcoming Low Conversion Rates in Thiadiazole Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion rates during thiadiazole cyclization reactions.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving issues that lead to low product yields.
Issue 1: Low or No Product Formation in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides
If you are experiencing low or no yield when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, consult the following guide.
Troubleshooting Logic for 1,3,4-Thiadiazole Synthesis
Technical Support Center: Purifying 2-Amino-1,3,4-Thiadiazoles by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-amino-1,3,4-thiadiazole derivatives. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and solubility data.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the recrystallization of 2-amino-1,3,4-thiadiazoles.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your specific 2-amino-1,3,4-thiadiazole derivative. These compounds are generally polar and tend to dissolve in polar solvents.
-
Troubleshooting Steps:
-
Increase Polarity: If you are using a moderately polar solvent like ethanol, try a more polar solvent such as dimethylformamide (DMF) or a mixture of solvents. A common and effective solvent system for many 5-substituted 2-amino-1,3,4-thiadiazoles is a DMF/water mixture, often in a 1:2 volume ratio.[1]
-
Check for Impurities: A large amount of insoluble impurity can make it seem like your compound is not dissolving. If you observe some dissolution but a significant amount of solid remains, this might be the case. Proceed with a hot filtration step to remove the insoluble impurities.
-
Solvent Screening: It is advisable to perform small-scale solubility tests with a variety of solvents to find the most suitable one before attempting a large-scale recrystallization.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is saturated.
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of the pure compound (a "seed crystal"), add it to the supersaturated solution. This will provide a template for further crystallization.
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Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Flash Freezing: As a last resort, you can try placing the solution in a very cold bath (e.g., dry ice/acetone). This can sometimes shock the system into producing crystals, although this may lead to the formation of smaller, less pure crystals.
-
Q3: My compound has "oiled out" instead of forming solid crystals. What went wrong?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools down slowly and without disturbance. You can insulate the flask to slow the rate of cooling.
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Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve your compound in a good solvent (like DMF or ethanol) and then add a poor solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve your crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor.
-
Avoid Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out during this step.
-
Sufficient Cooling: Ensure the solution is adequately cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Q5: The purity of my compound did not improve after recrystallization. What can I do?
A5: Recrystallization is a powerful purification technique, but its effectiveness depends on proper execution and the nature of the impurities.
-
Troubleshooting Steps:
-
Slow Crystal Growth: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Remove Insoluble Impurities: If your crude product contains insoluble impurities, they must be removed by hot filtration before cooling the solution.
-
Consider a Different Solvent: If the impurities have a similar solubility profile to your desired compound in the chosen solvent, a single recrystallization may not be sufficient. Experiment with different solvents where the solubility of your compound and the impurities differ significantly.
-
Multiple Recrystallizations: In some cases, a second recrystallization may be necessary to achieve the desired level of purity.
-
Data Presentation: Solubility of 2-Amino-1,3,4-Thiadiazoles
| Compound | Solvent | Temperature | Solubility |
| 2-Amino-1,3,4-thiadiazole | Water | Room Temperature | 25 mg/mL[2] |
| 2-Amino-1,3,4-thiadiazole Derivatives | Polar Solvents (e.g., Water, Alcohols) | General | More Soluble[3][4] |
| 2-Amino-1,3,4-thiadiazole Derivatives | Non-polar Solvents (e.g., Hexane) | General | Less Soluble[4] |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Ethanol | Hot | Soluble (used for recrystallization)[5][6][7] |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | DMF/Water (1:2) | Hot | Soluble (used for recrystallization)[1] |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Ethanol/DMF (1:1) | Hot | Soluble (used for recrystallization)[8] |
Experimental Protocol: Recrystallization of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol provides a detailed methodology for the recrystallization of a representative 2-amino-1,3,4-thiadiazole derivative using a mixed solvent system of DMF and water.[1]
Materials:
-
Crude 2-amino-5-phenyl-1,3,4-thiadiazole
-
Dimethylformamide (DMF)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 2-amino-5-phenyl-1,3,4-thiadiazole in an Erlenmeyer flask.
-
For every 1 gram of crude product, add a minimal amount of DMF (e.g., 2-3 mL) and gently warm the mixture on a hot plate with stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask containing a small amount of the solvent mixture and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
-
Addition of Anti-solvent:
-
To the hot DMF solution, slowly add deionized water (the anti-solvent) dropwise with continuous stirring. A common ratio is 1 part DMF to 2 parts water.[1]
-
Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
-
If the solution becomes too cloudy, add a few drops of hot DMF until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
-
Analysis:
-
Determine the melting point of the recrystallized product and compare it to the literature value to assess purity. A sharp melting point close to the literature value is indicative of high purity.
-
Calculate the percent recovery.
-
Visualization of the Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 2-amino-1,3,4-thiadiazoles.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. 2-氨基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in solution
This technical support center provides guidance on the stability of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in solution for researchers, scientists, and drug development professionals. While specific degradation kinetics for this molecule are not extensively published, this guide is based on the known chemical properties of the 2-amino-1,3,4-thiadiazole scaffold.
Troubleshooting Guide
Users may encounter various stability-related issues during their experiments. The following guide addresses common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity or Potency Over Time | Degradation of the compound in the experimental solution. This can be influenced by pH, temperature, or light exposure. | Verify the pH of your solution; the 1,3,4-thiadiazole ring can be susceptible to cleavage in basic conditions[1]. Store stock and working solutions at recommended temperatures (see storage guidelines below) and protect from light[1]. |
| Change in Solution Appearance (e.g., Color Change, Precipitation) | Precipitation due to poor solubility in the chosen solvent or at a specific concentration. Chemical degradation can also lead to colored byproducts. | Ensure the compound is fully dissolved. Consider using a different solvent or adjusting the concentration. If degradation is suspected, analyze the sample by HPLC to identify potential new peaks. |
| Inconsistent Results Between Experiments | Inconsistent preparation or storage of solutions. Degradation due to repeated freeze-thaw cycles. | Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent solvent, pH, and temperature conditions across all experiments. |
| Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) | Presence of degradation products. | Perform stress testing (see Experimental Protocols) to identify potential degradation products under various conditions (acidic, basic, oxidative, photolytic, thermal). This will help in characterizing the unexpected peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For preparing concentrated stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are generally recommended[1]. For aqueous working solutions, it is important to assess both solubility and stability at the desired final pH. The amino group may facilitate dissolution in acidic aqueous solutions, but the stability under these conditions should be experimentally verified.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of compounds containing a 1,3,4-thiadiazole ring is often pH-dependent. The ring is generally stable in acidic conditions but can be susceptible to cleavage under basic conditions[1]. Furthermore, the exocyclic amino group may undergo hydrolysis at extreme pH values[1]. It is advisable to perform preliminary stability studies at your intended experimental pH.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit photosensitivity. To minimize the potential for photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil[1].
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and potential microbial growth[1].
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 3, 7, 9)
-
Calibrated HPLC system with a UV-Vis detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO)[1].
-
Preparation of Working Solutions: Dilute the stock solution with the respective buffers (or other desired solvents) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stress Conditions:
-
pH: Incubate the working solutions at different pH values (e.g., 3, 7, 9) at a constant temperature (e.g., 25°C).
-
Temperature: Incubate the working solution at a neutral pH at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose the working solution at a neutral pH to a light source (e.g., UV lamp or direct sunlight) and run a parallel experiment with a sample protected from light[1].
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the aliquots by HPLC. The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time 0.
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Potential degradation pathways for the compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I have a low yield of the desired 1,3,4-thiadiazole. What are the possible reasons?
A1: Low conversion and yield can stem from several factors:
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Insufficient Dehydration: The cyclization of the intermediate formed from thiosemicarbazide and the carbonyl compound is a dehydration reaction.[1] If the dehydrating agent is weak, impure, or used in an inadequate amount, the reaction may stall.
-
Solution: Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, polyphosphoric acid) is fresh and anhydrous.[1] Consider increasing the molar ratio of the dehydrating agent. For instance, when using methanesulfonic acid, a significant excess (e.g., 15-fold) might be necessary, although this can sometimes still result in low yields.[1]
-
-
Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently. Some reactions proceed at room temperature with a strong acid like concentrated H₂SO₄, while others require heating or reflux.[2][3]
-
Solution: If you are running the reaction at room temperature, try gentle heating. Conversely, if you are refluxing, ensure the temperature is optimal and not causing decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols suggest refluxing for several hours.[4]
-
-
Purity of Starting Materials: Impurities in the thiosemicarbazide or the carbonyl compound can interfere with the reaction.
-
Solution: Recrystallize or purify the starting materials before use.
-
-
Alternative Methodologies: Conventional heating might not be efficient for all substrates.
-
Solution: Consider alternative energy sources like microwave irradiation or ultrasonication, which have been reported to improve yields and reduce reaction times.[5]
-
Q2: I am observing the formation of a significant amount of a side product. How can I identify it and favor the formation of the 1,3,4-thiadiazole?
A2: A common side product in the cyclization of acylthiosemicarbazides is the corresponding 1,2,4-triazole derivative.[3] The reaction conditions dictate the pathway of cyclization.
-
Identification: The side product can be identified using spectroscopic methods such as NMR, IR, and mass spectrometry. The spectral data for 1,2,4-triazoles will differ from that of 1,3,4-thiadiazoles.
-
Favoring 1,3,4-Thiadiazole Formation:
-
Acidic vs. Alkaline Conditions: Cyclization in an acidic medium (e.g., concentrated H₂SO₄, POCl₃) generally favors the formation of 1,3,4-thiadiazoles.[3][6] In contrast, alkaline conditions (e.g., NaOH, KOH) tend to yield 1,2,4-triazoles.[3]
-
Choice of Reagent: The choice of cyclizing agent can influence the product distribution. For instance, using p-toluenesulfonyl chloride (p-TsCl) can offer regioselectivity towards 1,3,4-thiadiazoles over 1,3,4-oxadiazoles, which can be another possible side product if the starting material is an acylsemicarbazide.[1][7]
-
Q3: The purification of my final 1,3,4-thiadiazole product is challenging. What are the recommended purification techniques?
A3: Purification strategies depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is crucial. Ethanol is frequently used for recrystallization.[8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful technique to separate the desired product from impurities. The solvent system will need to be optimized based on the polarity of your compound.
-
Precipitation: In some cases, the product can be purified by precipitation. For instance, pouring the reaction mixture over ice-cooled water can cause the crude product to precipitate, which can then be filtered and further purified.[5] For polymer-supported syntheses, the product can be cleaved from the support and purified by precipitation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3,4-thiadiazoles from thiosemicarbazide?
A1: The most prevalent methods involve the cyclization of thiosemicarbazide with various carbonyl-containing compounds in the presence of a dehydrating agent. Common reactants include:
-
Carboxylic Acids: Reacted with thiosemicarbazide in the presence of strong acids like concentrated H₂SO₄ or POCl₃.[4][10]
-
Acid Chlorides: React with thiosemicarbazide, often followed by acid-catalyzed cyclization.[1]
-
Esters: Can be used as the carbonyl source, with the reaction often requiring heating.[9]
-
Carbon Disulfide: Reacts with thiosemicarbazide in the presence of a base to form 2-amino-5-mercapto-1,3,4-thiadiazole.[8]
Q2: What are the typical reaction conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid?
A2: A general procedure involves reacting the thiosemicarbazide and the carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4][10] The reaction mixture is often heated under reflux for several hours. The product is then typically isolated by pouring the reaction mixture into cold water or an ice bath, followed by filtration and recrystallization.
Q3: Can I use "green chemistry" approaches for this synthesis?
A3: Yes, green chemistry approaches have been successfully applied to the synthesis of 1,3,4-thiadiazoles. These methods aim to be more environmentally friendly by using less hazardous reagents and solvents, and often improve reaction efficiency. Examples include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[5]
-
Ultrasonic irradiation: Sonication can also promote the reaction, often at room temperature, leading to shorter reaction times and good yields.[5]
-
Use of greener catalysts: Research is ongoing to replace harsh dehydrating agents with more environmentally benign alternatives. For example, polyphosphate ester (PPE) has been used as a condensing agent.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,3,4-Thiadiazole Synthesis
| Starting Materials | Dehydrating Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide, Benzoic Acid | POCl₃, conc. H₂SO₄ | DMF | Microwave (300W, 3 min) | - | [5] |
| Thiosemicarbazide, Benzoic Acid | conc. H₂SO₄ | - | Ultrasonic irradiation (20 min, RT) | - | [5] |
| Acylthiosemicarbazides | conc. H₂SO₄ | - | Room Temperature | - | [2] |
| Thiosemicarbazide, Carboxylic Acid | POCl₃ | - | Reflux | Good | [4][10] |
| Thiosemicarbazide, Carbon Disulfide | Anhydrous Na₂CO₃ | Absolute Ethanol | Heating | - | [8] |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | Chloroform | Reflux (10 h) | 64.4 | [11] |
Note: Yields are highly substrate-dependent and the provided values are examples.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Phosphorus Oxychloride
-
Mixing Reagents: In a round-bottom flask, carefully mix thiosemicarbazide (1 equivalent) and benzoic acid (1 equivalent).
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (e.g., 5-10 mL per 0.01 mol of thiosemicarbazide) to the mixture with cooling in an ice bath.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Visualizations
Caption: A typical experimental workflow for the synthesis of 1,3,4-thiadiazoles.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Influence of reaction conditions on product formation.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. jocpr.com [jocpr.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. bu.edu.eg [bu.edu.eg]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?
A1: The most prevalent method for synthesizing this class of compounds involves the reaction of a substituted carboxylic acid with thiosemicarbazide.[1] This combination undergoes cyclization, facilitated by a catalyst, to form the desired 1,3,4-thiadiazole ring structure.
Q2: Which catalysts are typically employed for this synthesis, and how do they compare?
A2: A variety of catalysts can be used, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common. Other catalysts like polyphosphoric acid and iodine have also been reported.[2][3][4] Microwave-assisted synthesis, sometimes with the addition of a microwave energy absorbant like magnesium sulfate, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. Solid-phase grinding with PCl₅ is another efficient, solvent-free approach that offers high yields and mild reaction conditions.[2]
Q3: What are the typical yields and reaction times I can expect?
A3: Yields and reaction times are highly dependent on the chosen catalyst, reaction conditions (conventional heating vs. microwave irradiation), and the specific substrates used. Generally, microwave-assisted and solid-phase grinding methods offer higher yields (often exceeding 90%) and significantly shorter reaction times (minutes) compared to conventional refluxing, which can take an hour or more.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate and petroleum ether), you can observe the disappearance of the starting materials (like thiosemicarbazide) to determine when the reaction is complete.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure the catalyst (e.g., POCl₃, PCl₅) is of good quality and has not been deactivated by exposure to moisture. Using a freshly opened or distilled reagent is recommended. |
| Inappropriate Reaction Temperature | For conventional heating, ensure the reflux temperature is reached and maintained. For solid-phase grinding, ensure thorough mixing to generate sufficient mechanical force. In microwave synthesis, optimize the power and irradiation time. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the carboxylic acid, thiosemicarbazide, and catalyst. An excess of the carboxylic acid and catalyst relative to the thiosemicarbazide is often used to drive the reaction to completion.[2] |
| Poor Quality Starting Materials | Verify the purity of your carboxylic acid and thiosemicarbazide. Impurities can interfere with the reaction. |
Problem 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step |
| Formation of 2-amino-1,3,4-oxadiazole | When using phosphorus oxychloride (POCl₃) as the catalyst, the formation of the corresponding oxadiazole through desulfurization can occur, especially at higher temperatures.[6] To improve the regioselectivity for the thiadiazole, consider optimizing the reaction temperature, starting at a lower temperature (e.g., 60 °C).[6] |
| Unreacted Starting Materials | If TLC indicates the presence of unreacted starting materials, consider increasing the reaction time or the amount of catalyst. |
| Decomposition | Prolonged heating at high temperatures can lead to the decomposition of reactants or products. Monitor the reaction by TLC to avoid unnecessarily long reaction times. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is not precipitating | After the reaction, the crude product is often obtained by pouring the reaction mixture into cold water or an ice bath. If the product does not precipitate, it may be due to its solubility. Try adjusting the pH of the solution. |
| Oily Product | An oily product instead of a solid can sometimes form. Try triturating the oil with a suitable solvent (e.g., diethyl ether, hexane) to induce solidification. |
| Ineffective Recrystallization | Finding the right recrystallization solvent is key. A common and effective solvent system for 2-amino-5-substituted-1,3,4-thiadiazoles is a mixture of dimethylformamide (DMF) and water.[2] The crude product is dissolved in a minimal amount of hot DMF, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals. |
| Persistent Impurities | If recrystallization does not remove all impurities, consider column chromatography for purification. |
Quantitative Data Summary
The following tables summarize the reported yields and reaction times for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using different catalytic methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Catalyst | Method | Reaction Time | Yield (%) |
| POCl₃ | Conventional (Reflux) | 1 hour | Varies |
| None | Microwave | 5 minutes | 60 - 94 |
Note: The microwave-assisted synthesis in this study also included 1% magnesium sulfate as a microwave energy absorbant.
Table 2: Solid-Phase Grinding Synthesis with Phosphorus Pentachloride (PCl₅)
| Substituted Carboxylic Acid | Reaction Time | Yield (%) |
| Benzoic acid | 10 min | 94.2 |
| p-chlorobenzoic acid | Not specified | 97.6 |
| 3,5-dinitrobenzoic acid | 10 min | 95.7 |
| Phenoxyacetic acid | 10 min | Not specified |
Reaction conditions: Room temperature grinding.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Oxychloride (Conventional Method)
-
In a round-bottom flask, mix the appropriate carboxylic acid and thiosemicarbazide in equimolar amounts.
-
Add phosphorus oxychloride (POCl₃) as the catalyst.
-
Reflux the mixture for one hour.
-
After cooling, pour the reaction mixture into crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 8.[2]
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as DMF/water, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]
Protocol 2: Solid-Phase Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Pentachloride
-
In a dry mortar, add thiosemicarbazide, the desired carboxylic acid, and phosphorus pentachloride (PCl₅) in a molar ratio of approximately 1:1.1:1.1.[2]
-
Grind the mixture at room temperature for about 10 minutes. Monitor the reaction by TLC until the thiosemicarbazide spot disappears.[2]
-
Let the mixture stand for 30 minutes to obtain the crude product.[2]
-
Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8 and 8.2.[2]
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Filter the mixture and wash the filter cake with water.
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Dry the filter cake and recrystallize from a 1:2 mixture of DMF and water to yield the pure product.[2]
Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: Simplified proposed catalytic cycle for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
References
- 1. jocpr.com [jocpr.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing N-Acylation of Thiadiazole Amines
Welcome to the technical support center for the N-acylation of thiadiazole amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this important chemical transformation. The 1,3,4-thiadiazole ring is a key pharmacophore in medicinal chemistry, and N-acylation of its amino derivatives is a critical step in the synthesis of numerous biologically active compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the N-acylation of thiadiazole amines?
The N-acylation of thiadiazole amines is a nucleophilic acyl substitution reaction. The exocyclic amino group on the thiadiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or acid anhydride). For reactions involving acyl chlorides, a base is typically required to neutralize the HCl byproduct generated during the reaction.[1]
Q2: Which acylating agents are commonly used for this reaction?
Acyl chlorides and acid anhydrides are the most common acylating agents. Acyl chlorides are generally more reactive than acid anhydrides. Carboxylic acids can also be used in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[2]
Q3: What are the recommended solvents and bases for this reaction?
Commonly used anhydrous solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM). Pyridine and glacial acetic acid are also used, particularly with acid anhydrides.[1] The choice of base is crucial; common options include triethylamine (TEA), potassium carbonate, and anhydrous sodium acetate.[1] The selection of solvent and base can significantly impact reaction yield and purity.
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis is an effective method for the N-acylation of thiadiazole amines. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4] Yields using microwave irradiation can range from 85-90%, compared to 75-80% with ultrasonic irradiation.[3]
Q5: What is the role of the substituent on the thiadiazole ring?
The electronic nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can influence the nucleophilicity of the 2-amino group. Electron-withdrawing groups can decrease the reactivity of the amine, potentially requiring harsher reaction conditions, while electron-donating groups may enhance its reactivity. The nature and position of substituents can impact the biological activity of the final N-acylated product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Yield | 1. Insufficiently reactive acylating agent. 2. Inappropriate base or solvent. 3. Poor solubility of starting materials. 4. Reaction temperature too low or reaction time too short. | 1. Switch from an acid anhydride to a more reactive acyl chloride.2. Screen different bases (e.g., TEA, K2CO3) and solvents (e.g., THF, DCM, DMF). A stronger base may be needed if the amine is weakly nucleophilic.3. Choose a solvent in which all reactants are fully soluble. DMF can be a good option for poorly soluble compounds.4. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | [1][6] |
| Formation of Multiple Products/Side Reactions | 1. Diacylation (acylation on both the exocyclic and a ring nitrogen). 2. Reaction with the solvent. 3. Degradation of starting material or product under harsh conditions. | 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help.2. Ensure the solvent is inert under the reaction conditions.3. Avoid excessively high temperatures or prolonged reaction times. Consider using milder conditions, such as coupling agents (EDC/HOBt) at room temperature. | [2][6] |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of byproducts with similar polarity to the product. 3. Product precipitation issues. | 1. Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the acylating agent if the amine is the limiting reagent.2. Optimize the reaction to minimize side products. For purification, try different solvent systems for column chromatography or recrystallization from a suitable solvent like ethanol.3. If the product is expected to precipitate upon addition to water, ensure the water is ice-cold to maximize precipitation. Wash the precipitate thoroughly with cold water. | [1] |
Data Presentation: Reaction Conditions
Table 1: N-acylation of 5-Chloro-1,3,4-thiadiazol-2-amine with Acyl Chlorides[1]
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| Chloroacetyl chloride | Triethylamine | Acetone | 0 to RT | 5 |
| Benzoyl chloride | Anhydrous Sodium Acetate | THF | 0 to RT | 12 |
| Acetyl chloride | Potassium Carbonate | DCM | 0 to RT | 6 |
Table 2: N-acylation of 5-Chloro-1,3,4-thiadiazol-2-amine with Acid Anhydrides[1]
| Acylating Agent | Solvent | Temperature | Time (h) |
| Acetic anhydride | Glacial Acetic Acid | Reflux | 2 |
| Propionic anhydride | Pyridine | Reflux | 3 |
Table 3: Microwave-Assisted vs. Conventional Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[7]
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Methanol | 90 | 30 min | 95 |
| Conventional | Methanol | Reflux | 8 h | Lower, required extensive purification |
Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides[1]
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-amino-thiadiazole derivative (1 equivalent) and an anhydrous base (1.1-1.5 equivalents, e.g., triethylamine) in a suitable anhydrous solvent (e.g., THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until TLC indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, wash it thoroughly with cold water, and air-dry.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acylated product.
Protocol 2: N-acylation using Acid Anhydrides[1]
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In a round-bottom flask, suspend the 2-amino-thiadiazole derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or pyridine).
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Add the acid anhydride (2-3 equivalents) to the suspension.
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Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the reaction is complete.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water.
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Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 3: N-acylation using Carboxylic Acids with Coupling Agents[2]
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To a solution of the carboxylic acid derivative (1 equivalent) in acetonitrile, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add the 2-amino-thiadiazole derivative (1 equivalent) to the reaction medium.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.
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After completion, evaporate the acetonitrile under reduced pressure.
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Add water and ethyl acetate to the residue. Separate the organic phase.
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Wash the organic phase sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify as needed.
Visualizations
Caption: Experimental workflow for N-acylation of thiadiazole amines.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Removal of unreacted starting materials in thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiadiazoles, with a specific focus on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude thiadiazole products?
Common impurities include unreacted starting materials such as thiosemicarbazides, carboxylic acids, or acid chlorides. Additionally, side-products from competing reactions and decomposition products can also be present. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to identify the presence of starting materials and byproducts.[1]
Q2: How can I remove unreacted thiosemicarbazide from my reaction mixture?
Unreacted thiosemicarbazide can often be removed by recrystallization from a suitable solvent like ethanol. Since thiosemicarbazide has some solubility in water, washing the crude product (dissolved in an organic solvent) with water may also help. For more persistent impurities, column chromatography is a highly effective method.
Q3: My crude product is an oil, not a solid. How can I purify it?
For oily crude products, column chromatography is the most suitable purification method. Recrystallization is not a viable option for oils. It's important to first determine an appropriate solvent system for chromatography using TLC.[2]
Q4: I am observing a low yield of my thiadiazole product. What are the possible causes?
Low yields can result from several factors:
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Incomplete reaction: Ensure efficient stirring and consider extending the reaction time. Monitoring the reaction by TLC is essential to confirm the consumption of starting materials.
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Decomposition of the product: Some thiadiazole syntheses are exothermic. Maintaining a controlled temperature, potentially using an ice bath, can prevent decomposition.
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Poor quality of starting materials: Use pure and dry starting materials to avoid side reactions.
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Suboptimal stoichiometry: The molar ratio of reactants can significantly impact the yield. Experiment with varying the ratios to find the optimal conditions.
Q5: How do I choose the right purification method for my thiadiazole derivative?
The choice of purification method depends on the physical state of your product (solid or oil) and the nature of the impurities.
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For solid products, recrystallization is often the first choice due to its simplicity and scalability.
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If recrystallization is ineffective or the product is an oil, column chromatography provides a higher degree of separation.
-
Simple washing with acidic, basic, or neutral aqueous solutions can be effective for removing certain impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the workup and purification of your thiadiazole synthesis.
Problem 1: Difficulty in Removing a Specific Starting Material
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Possible Cause: The starting material has similar solubility properties to the desired product.
-
Suggested Solution:
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Recrystallization with a different solvent system: Experiment with various solvents or solvent mixtures to find a system where the solubility of the product and the starting material differ significantly at high and low temperatures.
-
Column Chromatography: This technique offers better separation based on polarity. Use TLC to determine an optimal eluent system that provides good separation between your product and the impurity. A gradient elution (gradually increasing the polarity of the eluent) might be necessary.
-
Acid-Base Extraction: If the starting material has acidic or basic properties that the product lacks, an acid-base extraction can be an effective purification step.
-
Problem 2: Product Decomposition during Column Chromatography
-
Possible Cause: The thiadiazole derivative is sensitive to the stationary phase (e.g., silica gel).
-
Suggested Solution:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
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Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine, mixed with the eluent.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Problem 3: The Product Crashes Out of Solution During Aqueous Workup
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Possible Cause: The product is poorly soluble in the organic solvent used for extraction when it comes into contact with the aqueous phase.
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Suggested Solution:
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Use a more solubilizing organic solvent: Switch to a different extraction solvent in which your product has higher solubility.
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Increase the volume of the organic solvent: Using a larger volume of the organic solvent can help keep the product dissolved.
-
Perform the workup at a higher temperature: Gently warming the separatory funnel may increase the solubility of your product. However, be cautious with volatile solvents.
-
Data Presentation
The following table summarizes the reported yields of various thiadiazole derivatives after purification. It is important to note that the crude yield and a direct comparison of purity before and after purification are not always reported in the literature. The yield is highly dependent on the specific reaction conditions and the nature of the substituents on the thiadiazole ring.
| Compound Class | Purification Method | Solvent(s) | Yield (%) | Reference |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Recrystallization | Ethanol | 41-70 | [3] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Recrystallization | Not specified | 91 | [4] |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide | Recrystallization | Methanol | 83 | [4] |
| Thiazolyl-thiadiazole derivatives | Recrystallization | Ethanol | Not specified | [5] |
| 1,3,4-Thiadiazole Azo Dyes | Recrystallization | Ethanol | Not specified | [6] |
| 2,5-disubstituted 1,3,4-thiadiazoles | Column Chromatography | Petroleum ether/Ethyl acetate | 74-99 | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the purification of solid thiadiazole derivatives.
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Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to test include ethanol, methanol, isopropanol, and mixtures of these with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This protocol provides a general workflow for the purification of thiadiazole derivatives using column chromatography.
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates. The target compound should ideally have an Rf value between 0.3 and 0.5. A common starting point for the eluent is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a glass column with silica gel or alumina as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, dissolve the product in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The separation can be monitored by TLC.
-
Fraction Collection: Collect the fractions that contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]
Visualizations
General Workflow for Thiadiazole Synthesis and Purification
Caption: A general workflow for the synthesis and purification of thiadiazoles.
Troubleshooting Purification of Thiadiazole Derivatives
References
Validation & Comparative
Unveiling the Multifaceted Mechanisms of 2-Amino-1,3,4-Thiadiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the 2-amino-1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative overview of the mechanisms of action of these compounds, supported by experimental data, detailed protocols for key assays, and visualizations of implicated signaling pathways.
The therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives stems from their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This versatility has made them a subject of intense research for the development of novel therapeutic agents.
Anticancer Activity: Targeting Key Cellular Pathways
A significant area of investigation for 2-amino-1,3,4-thiadiazole compounds is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the disruption of crucial signaling pathways and interference with DNA synthesis.[1][2]
One of the key mechanisms identified is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[3] The ERK1/2 signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4] Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and a reduction in tumor cell proliferation.[3]
Another important target for this class of compounds is the Abl tyrosine kinase, particularly the Bcr-Abl fusion protein associated with chronic myelogenous leukemia (CML).[5][6] Some derivatives have demonstrated potent inhibitory activity against Abl kinase, highlighting their potential as targeted therapies for specific cancer types.[5][7]
Furthermore, studies have suggested that 1,3,4-thiadiazole derivatives can interfere with DNA replication processes, leveraging their structural similarity to pyrimidine nucleobases.[2] This interference with DNA synthesis contributes to their cytotoxic effects on cancer cells.
Comparative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| FABT (2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | A549 (Lung Carcinoma) | Not specified in abstract | [3] |
| Compound 2 (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | K562 (Chronic Myelogenous Leukemia) | Selective activity | [5] |
| Abl Kinase Inhibition by Compound 2 | Abl Protein Kinase | 7.4 | [5] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives (Compounds 4 & 5) | A549 (Non-Small Cell Lung Cancer) | 6.47 and 4.74 | |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative (Compound 8) | A549 (Non-Small Cell Lung Cancer) | 2.58 | |
| 1,3-Disubstituted thiourea derivatives (Compounds 10b-d) | A549 (Non-Small Cell Lung Cancer) | 4.82, 5.44, and 4.34 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast Cancer) | 49.6 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast Cancer) | 53.4 | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Adenocarcinoma) | 2.44 | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast Cancer) | 23.29 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10][12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
MTT Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to IMP Dehydrogenase Inhibitors: Evaluating 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and Alternatives
For Immediate Release:
Shanghai, China – December 24, 2025 – In the landscape of therapeutic drug development, Inosine Monophosphate Dehydrogenase (IMPDH) has emerged as a critical target for immunosuppressive, antiviral, and anticancer therapies. This guide provides a comparative analysis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a potential IMPDH inhibitor, alongside established market alternatives. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory activities, experimental protocols, and the underlying biochemical pathways.
Introduction to IMP Dehydrogenase Inhibition
Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a pivotal role in DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway, making IMPDH an attractive target for therapeutic intervention. Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby arresting cell proliferation.
Comparative Analysis of IMPDH Inhibitors
While specific quantitative data on the IMPDH inhibitory activity of this compound is not extensively available in peer-reviewed literature, the broader class of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been recognized for its potential as IMPDH inhibitors.[1] For the purpose of this guide, we will provide a comparative framework using established IMPDH inhibitors for which robust experimental data exists. This serves as a benchmark for the future evaluation of novel compounds like this compound.
The following table summarizes the inhibitory concentrations (IC50) of well-characterized IMPDH inhibitors against human IMPDH type II, the isoform predominantly expressed in proliferating cells.
| Inhibitor | Type | Target Organism/Cell Line | IC50/Ki Value |
| Mycophenolic Acid (MPA) | Non-competitive, Reversible | Human Recombinant IMPDH Type II | EC50: 0.24 µM[2] |
| Human T-lymphoblast CEM cells | IC50: 3.23 mg/L (total MPA)[3] | ||
| Human A549 lung carcinoma | IC50: 0.4 µM, 1.21 µM[2] | ||
| Ribavirin Monophosphate (RMP) | Competitive | IMPDH | Ki: 250 nM[4] |
| Mizoribine | Immunosuppressive | Lymphocytes | IC50: 100 µM[5] |
| Mizoribine Monophosphate | Transition State Analogue | Bacterial IMPDH | IC50: 12 nM[6] |
| Human IMPDH Type II | IC50: 185 nM[6] |
Mechanism of Action and Signaling Pathway
The inhibition of IMPDH disrupts the de novo synthesis of guanine nucleotides, a critical pathway for cellular proliferation. The following diagram illustrates the role of IMPDH in this pathway and the points of intervention by inhibitors.
IMPDH catalyzes the rate-limiting step in guanine nucleotide biosynthesis.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. Below are detailed protocols for both enzymatic and cell-based assays to determine the inhibitory potential of compounds against IMPDH.
IMPDH Enzymatic Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified IMPDH by monitoring the production of NADH.
Workflow Diagram:
Workflow for the spectrophotometric IMPDH enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.[7]
-
Substrates: Prepare stock solutions of IMP and NAD+ in Assay Buffer.
-
Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the Assay Buffer, diluted test compound (or vehicle control), and purified recombinant human IMPDH type II enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of IMP and NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based IMPDH Activity Assay
This assay measures the effect of the inhibitor on IMPDH activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or a cancer cell line) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
IMPDH Activity Measurement:
-
The IMPDH activity in the cell lysate can be measured using a coupled enzymatic reaction.[8] The NADH produced by IMPDH is used by a diaphorase to reduce a tetrazolium salt (e.g., INT) to a colored formazan product.
-
In a 96-well plate, add the cell lysate, reaction buffer containing IMP, NAD+, diaphorase, and INT.
-
Incubate the plate at 37°C and measure the absorbance of the formazan product at 492 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of formazan production, which is proportional to the IMPDH activity.
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Determine the percent inhibition of IMPDH activity at each compound concentration relative to the untreated control and calculate the IC50 value.
-
Conclusion and Future Directions
Established IMPDH inhibitors like Mycophenolic Acid, Ribavirin, and Mizoribine have demonstrated significant therapeutic value. While the 1,3,4-thiadiazole scaffold shows promise for the development of novel IMPDH inhibitors, further investigation into specific analogues such as this compound is warranted. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such compounds. Future studies should focus on determining the IC50 value of this compound, elucidating its precise mechanism of inhibition, and evaluating its efficacy and selectivity in preclinical models. Such data will be crucial in assessing its potential as a next-generation therapeutic agent targeting IMPDH.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and pharmacodynamic analysis of inosine monophosphate dehydrogenase activity in hematopoietic cell transplantation recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. apexbt.com [apexbt.com]
- 6. Bacterial active IMPDH [novocib.com]
- 7. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties with their bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile. Among the most utilized five-membered heterocyclic scaffolds, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles are frequently employed as bioisosteric replacements for each other.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly influence a molecule's physicochemical properties. These changes have a direct impact on crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Change |
| Lipophilicity (LogP) | Generally lower | Generally higher | Sulfur is less electronegative and more polarizable than oxygen, which typically leads to an increase in lipophilicity. |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Metabolic Stability | Can be susceptible to enzymatic cleavage | May exhibit altered metabolic pathways and potentially increased stability | The C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond. |
| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor compared to oxygen. | This can influence receptor binding interactions and solubility. |
Biological Activity: A Comparative Overview
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are integral to a vast array of biologically active compounds, demonstrating broad-spectrum activities including anticancer, antimicrobial, and anti-inflammatory effects. The choice between these bioisosteres can lead to significant differences in potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of derivatives of both heterocycles against various cancer cell lines. The following table summarizes comparative data from a study on honokiol derivatives, highlighting the impact of the bioisosteric replacement on anticancer activity.[2]
| Compound ID | Heterocycle | Target Cell Line | IC₅₀ (µM) |
| 8a | 1,3,4-Thiadiazole | A549 (Lung) | 1.62 |
| Bioisostere of 8a | 1,3,4-Oxadiazole | A549 (Lung) | >40 |
| 8d | 1,3,4-Thiadiazole | A549 (Lung) | 2.53 |
| Bioisostere of 8d | 1,3,4-Oxadiazole | A549 (Lung) | 22.31 |
| 8e | 1,3,4-Thiadiazole | A549 (Lung) | 2.62 |
| Bioisostere of 8e | 1,3,4-Oxadiazole | A549 (Lung) | 18.75 |
In this particular series, the 1,3,4-thiadiazole derivatives consistently demonstrated significantly higher potency against the A549 lung cancer cell line compared to their 1,3,4-oxadiazole counterparts.[2]
Antimicrobial Activity
Both scaffolds have been extensively investigated for their antibacterial and antifungal properties. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound Scaffold | Target Organism | MIC (µg/mL) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole | S. aureus | 12.5 - 50 | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole | E. coli | 25 - 100 | [3] |
| 2,5-disubstituted-1,3,4-thiadiazole | S. aureus | 6.25 - 25 | [4] |
| 2,5-disubstituted-1,3,4-thiadiazole | E. coli | 12.5 - 50 | [4] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole hybrid | Candida albicans | 0.78 - 3.12 | [5] |
The presented data suggests that in many cases, 1,3,4-thiadiazole derivatives may exhibit more potent antimicrobial activity. However, the specific substitution patterns on the heterocyclic core play a crucial role in determining the overall efficacy.[3][4][5]
Experimental Protocols
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles from a Common Intermediate
A common and versatile method for the synthesis of both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles involves the use of a common 1,4-disubstituted acyl thiosemicarbazide intermediate. This allows for a divergent synthetic strategy to access both scaffolds for direct comparison.
Step 1: Synthesis of 1,4-Disubstituted Acyl Thiosemicarbazide Intermediate
-
To a solution of an appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 1,4-disubstituted acyl thiosemicarbazide.
Step 2a: Cyclization to 2,5-Disubstituted-1,3,4-Thiadiazole
-
Suspend the 1,4-disubstituted acyl thiosemicarbazide (1 equivalent) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 2-6 hours), monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia).
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
Step 2b: Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazole
-
Suspend the 1,4-disubstituted acyl thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a desulfurizing agent, such as mercuric oxide (HgO) or iodine in the presence of a base (e.g., NaOH).
-
Reflux the mixture for several hours, monitoring by TLC.
-
Filter the hot reaction mixture to remove the metal sulfide byproduct.
-
Cool the filtrate to induce crystallization of the 1,3,4-oxadiazole product.
-
Collect the product by filtration and purify by recrystallization.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both 1,3,4-thiadiazole and 1,3,4-oxadiazole analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for its determination.[6]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizing Molecular Interactions and Experimental Design
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the key components of this pathway and the potential point of inhibition by these heterocyclic compounds.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Bioisostere Comparison
The following diagram outlines a logical workflow for the comparative evaluation of 1,3,4-thiadiazole and 1,3,4-oxadiazole bioisosteres.
Caption: Workflow for comparative bioisostere evaluation.
Conclusion
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are valuable scaffolds in drug discovery, each possessing distinct advantages. The choice of one over the other is highly context-dependent and should be guided by the specific therapeutic target and the desired physicochemical properties. As a general trend, 1,3,4-thiadiazoles tend to be more lipophilic and, in several reported cases, exhibit enhanced biological potency, particularly in anticancer and antimicrobial applications. However, the increased lipophilicity may negatively impact solubility. Conversely, 1,3,4-oxadiazoles, being more polar, may offer advantages in terms of solubility and formulation. A thorough, parallel evaluation of both bioisosteres, as outlined in the experimental workflow, is the most prudent approach to identify the optimal scaffold for a given drug development program.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Structure-Activity Relationship of 5-Phenyl-1,3,4-Thiadiazol-2-Amine Derivatives: A Comparative Guide
The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.
Anticancer Activity
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in determining their potency.
Comparative Anticancer Activity Data
The in vitro cytotoxic activity of a series of 5-aryl-1,3,4-thiadiazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are summarized below. These derivatives are compared with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1]
| Compound ID | R-Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µg/mL) |
| 4a | H | MCF-7 | >50 |
| 4b | 4-CH3 | MCF-7 | >50 |
| 4c | 4-Cl | MCF-7 | 39.8 |
| 4f | 4-NO2 | MCF-7 | 30.2 |
| 4g | 3-NO2 | MCF-7 | 25.6 |
| 5-FU | - | MCF-7 | 15.8 |
Data sourced from Rasayan Journal of Chemistry.[2]
Another study evaluated a different set of derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with results expressed as IC50 in µg/mL.[3]
| Compound ID | Cell Line | IC50 (µg/mL) |
| Derivative 1 | MCF-7 | 2.34 |
| Derivative 2 | MCF-7 | 91.00 |
| Derivative 3 | HepG2 | 3.13 |
| Derivative 4 | HepG2 | 44.87 |
| 5-FU | MCF-7 / HepG2 | Not specified in snippet |
Data sourced from MDPI.[3]
SAR Insights:
-
Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, on the phenyl ring tend to enhance anticancer activity.[2]
-
The position of the substituent also influences activity, as seen with the 3-NO2 derivative (4g) showing higher potency than the 4-NO2 derivative (4f).[2]
-
The 1,3,4-thiadiazole ring is a versatile pharmacophore due to its favorable metabolic profile and ability to form hydrogen bonds, while the sulfur atom improves lipid solubility.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The 5-phenyl-1,3,4-thiadiazol-2-amine core is also a key feature in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Comparative Antimicrobial Activity Data
The antimicrobial activity of these derivatives is typically assessed by measuring the zone of inhibition against various bacterial and fungal strains.
| Compound ID | R-Group (Substitution on Phenyl Ring) | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 4a | H | 18 | 17 | 15 | 14 | 12 | 13 |
| 4b | 4-CH3 | 17 | 16 | 14 | 13 | 13 | 12 |
| 4c | 4-Cl | 16 | 15 | 13 | 12 | 14 | 15 |
| 4f | 4-NO2 | 14 | 13 | 12 | 11 | 18 | 17 |
| 4g | 3-NO2 | 13 | 12 | 11 | 10 | 17 | 16 |
| Ciprofloxacin | - | 25 | 26 | 24 | 23 | - | - |
| Fluconazole | - | - | - | - | - | 22 | 21 |
Data sourced from Rasayan Journal of Chemistry.[2]
SAR Insights:
-
Compounds with a hydrogen (4a) or a methyl group (4b) at the para position of the phenyl ring showed significant antibacterial activity.[2]
-
The presence of a nitro group at the meta or para position (4g and 4f) resulted in significant antifungal activity.[2]
-
Generally, the antibacterial activity was more pronounced than the antifungal activity for this series of compounds.[2]
Experimental Protocol: Agar Disc Diffusion Method
The antibacterial and antifungal activities of the synthesized compounds are evaluated using the agar disc diffusion method.
-
Media Preparation: Mueller Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi are prepared and sterilized.
-
Inoculum Preparation: Standardized inoculums of the test microorganisms are prepared.
-
Plate Inoculation: The agar plates are uniformly swabbed with the microbial inoculum.
-
Disc Impregnation: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
-
Comparison: The activity is compared with standard antimicrobial agents like Ciprofloxacin and Fluconazole.
Anti-inflammatory Activity
Certain derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have also been investigated for their anti-inflammatory potential.
Comparative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity was assessed using the human red blood cell (HRBC) membrane stabilization method. The percentage of protection is indicative of the anti-inflammatory effect.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Concentration (100 µg/mL) % Protection |
| 2a | H | 78.5 |
| 2b | 4-Cl | 75.2 |
| 2c | 4-OH | 65.8 |
| 2d | 4-OCH3 | 68.4 |
| 2e | 4-NO2 | 72.1 |
| Diclofenac Sodium | - | 82.3 |
Data interpretation based on a study evaluating 5-aryl-1,3,4-thiadiazol-2-amine derivatives.[4]
SAR Insights:
-
The unsubstituted phenyl derivative (2a) and the 4-chloro derivative (2b) exhibited significant anti-inflammatory activity, comparable to the standard drug Diclofenac sodium.[4]
-
The presence of electron-donating groups like hydroxyl (2c) and methoxy (2d) appeared to decrease the anti-inflammatory activity in this particular study.[4]
Experimental Protocol: HRBC Membrane Stabilization Method
This method assesses the ability of a compound to stabilize the membrane of human red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes.
-
Blood Sample Preparation: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline.
-
HRBC Suspension: A 10% v/v suspension of HRBCs is prepared in isosaline.
-
Assay Mixture: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Centrifugation: After incubation, the mixtures are centrifuged.
-
Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
Percentage Protection Calculation: The percentage of hemolysis is calculated, and the percentage of membrane protection is determined using the following formula: % Protection = 100 - [(OD of Test / OD of Control) x 100]
Visualizing the Synthesis and Workflow
To better understand the generation and evaluation of these compounds, the following diagrams illustrate the general synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.
Caption: Workflow for synthesis, characterization, and biological screening.
References
Comparative Efficacy of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and its Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial and antifungal efficacy of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and its structurally related derivatives against a panel of pathogenic microorganisms. The performance of these compounds is benchmarked against standard antibiotics, Ciprofloxacin and Fluconazole, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Quantitative Efficacy Assessment
The antimicrobial efficacy of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines has been evaluated against several bacterial and fungal strains. The primary measure of efficacy reported is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The following tables summarize the available quantitative data for derivatives of the target compound compared to the standard antibiotic Ciprofloxacin. It is important to note that specific MIC values for the 5-(4-isopropyl phenyl) derivative were not publicly available in the cited literature; therefore, data for closely related fluorinated and chlorinated analogues are presented as a surrogate for efficacy.
Table 1: Antibacterial Activity (MIC in µg/mL) of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Bacillus subtilis |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 |
| Ciprofloxacin (Standard) | 18-20 | 18-20 |
Data sourced from a study by Upadhyay and Mishra, which demonstrated good inhibitory effects with inhibition percentages ranging from 81% to 91% for the fluorinated and chlorinated compounds.[1]
Table 2: Antibacterial Activity of other 2-Amino-1,3,4-thiadiazole Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
| Adamantylamino derivative (p-nitrophenyl) | E. coli | - | Ampicillin | - |
| Dihydropyrimidine derivative (nitro) | E. coli | Moderate Activity | Ciprofloxacin | - |
| Dihydropyrimidine derivative (hydroxyl) | P. aeruginosa, S. aureus, E. coli | Moderate to Good Activity | Ciprofloxacin | - |
Note: Specific MIC values for these derivatives were not provided in the reviewed literature, but their activity was compared to standard antibiotics.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound and its derivatives.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a standardized technique used to determine the susceptibility of bacteria to antibiotics.[1][3][4]
a. Preparation of Bacterial Inoculum:
-
Isolated colonies of the test bacteria are selected from an overnight culture on a non-selective agar plate.
-
The colonies are suspended in sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2 × 10⁸ CFU/mL.[1]
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
Excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[1][5] The plate is rotated 60 degrees twice during the streaking process to ensure complete coverage.
-
The inoculated plate is allowed to dry for 3-5 minutes.[1][5]
c. Application of Antimicrobial Disks:
-
Paper disks impregnated with a known concentration of the test compound (e.g., this compound derivative) and the standard antibiotic (e.g., Ciprofloxacin) are placed on the surface of the inoculated agar plate using sterile forceps.
-
The disks are gently pressed to ensure complete contact with the agar.
d. Incubation:
-
The plates are inverted and incubated at 37°C for 16-24 hours.
e. Interpretation of Results:
-
The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone is correlated with the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater susceptibility.
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9]
a. Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound and the standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
b. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension is prepared as described for the disk diffusion method.
-
The inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
d. Reading the MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The antibacterial mechanism of action for 2-amino-1,3,4-thiadiazole derivatives is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes. Two potential targets are DNA gyrase and Phenylalanyl-tRNA synthetase (PheRS).
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism via DNA Gyrase inhibition.
Caption: Proposed mechanism via PheRS inhibition.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
In Vivo Showdown: A Novel Thiadiazole Takes on a Chemotherapy Staple in Breast Cancer Treatment
For Immediate Release: A compelling new front has opened in the ongoing battle against breast cancer. A novel thiadiazole derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, hereafter designated as ST10, has demonstrated significant anticancer activity in preclinical in vitro studies. This guide provides a comparative analysis of ST10 against the established chemotherapeutic agent, Doxorubicin, offering researchers, scientists, and drug development professionals a data-driven overview of this promising new compound.
While in vivo validation for ST10 is still emerging, this guide synthesizes the available in vitro data and contrasts it with established in vivo performance of Doxorubicin in comparable breast cancer models. This comparison highlights the potential of ST10 and underscores the necessity for further in vivo evaluation.
Performance at a Glance: ST10 vs. Doxorubicin
To provide a clear, quantitative comparison, the following tables summarize the available data for both compounds.
Table 1: In Vitro Cytotoxicity against Human Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| ST10 | MCF-7 | 49.6 | [1] |
| MDA-MB-231 | 53.4 | [1] | |
| Doxorubicin | MCF-7 | ~0.05-0.5 | |
| MDA-MB-231 | ~0.1-1.0 |
Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.
Table 2: Comparative In Vivo Efficacy in Murine Xenograft Models of Breast Cancer
| Parameter | ST10 | Doxorubicin | Citation(s) |
| Tumor Growth Inhibition | Data not yet available | Significant tumor growth inhibition observed in MCF-7 and other breast cancer xenograft models. | |
| Survival Rate | Data not yet available | Increased survival rates in treated mice compared to control groups have been documented. | |
| Toxicity Profile | Weaker cytotoxic activity on normal cell lines compared to breast cancer cell lines in vitro.[1] | Known side effects include cardiotoxicity, myelosuppression, and nausea. |
Deep Dive: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the types of studies cited in this guide.
In Vitro Cytotoxicity Assay (for ST10)
-
Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative) were used.
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of ST10 were added to the wells and incubated for a specified period (e.g., 72 hours).
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
In Vivo Xenograft Model (Representative for Doxorubicin)
-
Animal Model: Female athymic nude mice (or other immunocompromised strains) are typically used.
-
Tumor Implantation:
-
MCF-7 or MDA-MB-231 cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Doxorubicin is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 5 mg/kg, once a week).
-
The control group receives a vehicle control (e.g., saline).
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).
-
Survival rates are monitored over a defined period.
-
Visualizing the Mechanism: Signaling Pathways
The promising anticancer activity of ST10 is believed to be mediated through the induction of apoptosis. In silico studies suggest a mechanism involving the activation of Caspase-3 and Caspase-8 and the BAX protein.[1]
Caption: Proposed apoptotic signaling pathway of ST10.
Experimental Workflow Overview
The journey from compound synthesis to preclinical validation involves a structured workflow.
Caption: Experimental workflow for anticancer drug validation.
References
A Comparative Guide to Docking Studies of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents
An objective analysis of in silico predictions versus in vitro performance for researchers in drug discovery.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1] A key derivative, 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine, and its analogues have been a focus of synthesis and evaluation due to their promising biological profiles. Molecular docking, a powerful computational tool, is pivotal in this field, offering insights into the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more effective therapeutic agents.[1]
This guide provides a comparative overview of docking studies on 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and a clear visualization of the scientific workflows involved.
Comparative In Silico Performance: Binding Affinity to Bacterial Targets
Molecular docking studies are instrumental in predicting how strongly a compound (ligand) will bind to the active site of a target protein. This binding affinity is typically quantified by a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. DNA gyrase, an essential enzyme for bacterial DNA replication, is a common target for novel antibacterial agents.
Recent studies have explored various 1,3,4-thiadiazole derivatives against bacterial DNA gyrase from pathogens like Staphylococcus aureus. The docking scores reveal how modifications to the thiadiazole core can influence binding affinity.
Table 1: Comparative Docking Scores of Thiadiazole Derivatives against S. aureus DNA Gyrase
| Compound Class | Representative Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Azulene-Thiadiazole Hybrid | Derivative T1 | S. aureus DNA gyrase (4P8O) | -6.9 | ASN54 |
| Azulene-Thiadiazole Hybrid | Derivative T2 | S. aureus DNA gyrase (4P8O) | -6.8 | ASN54 |
| Azulene-Thiadiazole Hybrid | Derivative T3 | S. aureus DNA gyrase (4P8O) | -7.1 | ASN54 |
| Phenylamino-Thiadiazole | Compound 4 | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |
Data sourced from multiple studies on thiadiazole derivatives.[2][3] Note: Lower binding energy indicates higher predicted affinity.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, the methodologies used in these studies must be clearly understood.
Molecular Docking Protocol
A representative experimental protocol for docking 1,3,4-thiadiazole derivatives against a target protein is as follows:[1]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., S. aureus DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and the protein structure is prepared for docking.
-
Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are subsequently energy-minimized to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm, and its size and center are crucial parameters.
-
Docking Simulation: The prepared ligands are docked into the protein's active site using software like AutoDock Vina. The program explores various poses (orientations and conformations) of the ligand and calculates the binding energy for each.
-
Analysis of Results: The resulting poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
Caption: A generalized workflow for molecular docking studies.
Correlation with In Vitro Antimicrobial Activity
While docking provides valuable predictions, experimental validation is essential. The antimicrobial efficacy of compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antimicrobial agent.
Studies on N-acylated derivatives of this compound have shown that certain compounds exhibit good antibacterial strength against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2] While specific MIC values from this particular study are not available, data from other thiadiazole derivatives show a strong correlation between predicted binding affinity and measured biological activity.
Table 2: Comparison of In Silico Docking with In Vitro Antibacterial Activity
| Compound Series | Target Organism | Docking Score (kcal/mol) | MIC (µg/mL) |
| Oxadiazole Derivative OZE-I | S. aureus (MRSA) | Not specified | 4 - 16 |
| Oxadiazole Derivative OZE-II | S. aureus (MRSA) | Not specified | 4 - 16 |
| Oxadiazole Derivative OZE-III | S. aureus (MRSA) | Not specified | 8 - 32 |
| Ciprofloxacin (Reference) | S. aureus | Not specified | 0.25 - 0.5 |
Note: The data presented for oxadiazoles, a related class, illustrates the principle of correlating in silico and in vitro results.[4][5] A lower MIC value signifies higher potency.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is typically determined using the broth microdilution method:
-
A two-fold serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target bacterium (e.g., S. aureus) is added to each well.
-
Positive (bacteria, no compound) and negative (medium, no bacteria) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: The logical relationship between in silico and in vitro studies.
Conclusion
The collective findings from various studies confirm that molecular docking is a highly effective tool for predicting the antimicrobial potential of 1,3,4-thiadiazole derivatives. The general trend shows that compounds with stronger predicted binding affinities (lower docking scores) to essential bacterial enzymes often translate to lower, more potent MIC values in laboratory assays. This synergistic approach of combining computational prediction with experimental validation is crucial for rationally designing the next generation of antimicrobial agents and overcoming the challenge of antibiotic resistance.
References
Validating the Anticancer Target of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1] 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is one such derivative that has garnered interest for its potential as a therapeutic agent. A critical step in the development of any new anticancer compound is the identification and validation of its molecular target. This process, known as target validation, is essential for understanding the mechanism of action, predicting efficacy, and identifying potential biomarkers.
This guide provides a comparative overview of the potential molecular targets of this compound and the experimental methodologies used for their validation. While direct experimental evidence for the specific molecular target of this compound is limited in publicly available literature, this guide will draw upon data from closely related 5-aryl-1,3,4-thiadiazol-2-amine analogs to present a comprehensive framework for its target validation. The information presented is intended for researchers, scientists, and drug development professionals.
Potential Molecular Targets and Mechanisms of Action
Research on the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives suggests several potential molecular targets in cancer cells. The primary mechanisms of action associated with these compounds are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M or S phase.[2][3] These cellular outcomes are typically initiated by the inhibition of key proteins involved in cell proliferation and survival. Potential targets include:
-
Protein Kinases: Numerous 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4] Specific kinases like Abl and the Epidermal Growth Factor Receptor (EGFR) have been identified as targets for some analogs.[5][6]
-
Tubulin: Several studies have demonstrated that 1,3,4-thiadiazole derivatives can function as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5][7] This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis.
-
Histone Deacetylases (HDACs): Some thiadiazole compounds have been investigated as HDAC inhibitors.[8] By inhibiting HDACs, these compounds can alter gene expression, leading to the activation of tumor suppressor genes.
-
Other Potential Targets: Other reported targets for this class of compounds include carbonic anhydrase, kinesin spindle protein (KSP), and in some cases, direct interaction with DNA has been suggested.[5][8][9]
Experimental Protocols for Target Validation
Validating the direct molecular target of a compound requires a multi-faceted approach, combining biochemical, cellular, and genetic techniques. Below are detailed protocols for key experiments used in this process.
Cellular Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comparative Cytotoxicity of 5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-chlorophenyl | MCF-7 | 2.32 (as µg/mL) | [10] |
| Analog 1 | 4-chlorophenyl | HepG2 | 3.13 (as µg/mL) | [10] |
| Analog 2 | 3-methoxyphenyl | MCF-7 | 49.6 | [11] |
| Analog 2 | 3-methoxyphenyl | MDA-MB-231 | 53.4 | [11] |
| Analog 3 | 4-nitrophenyl | A549 | 2.12 | [5] |
| 5-Fluorouracil | N/A | MCF-7 | 6.80 (as µg/mL) | [10] |
| Cisplatin | N/A | C6 | 24.33 (as µg/mL) | [12] |
Note: IC50 values are presented as reported in the source literature. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Target Engagement Assays
Once a potential target is hypothesized, it is crucial to confirm that the compound physically interacts with this target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement. A stabilizing compound will shift the curve to the right (higher melting temperature), while a destabilizing compound will shift it to the left.
Conceptual Workflow for CETSA®
References
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. Synthesis, biological evaluation and molecular modeling of 1,3,4-thiadiazol-2-amide derivatives as novel antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the development of novel therapeutics. Understanding the cross-resistance profile of a new chemical entity is paramount to predicting its clinical efficacy and longevity. This guide provides a comprehensive comparison of the putative cross-resistance profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a promising scaffold in anticancer and antimicrobial research. Due to the limited availability of direct experimental data on this specific compound, this analysis is based on the known resistance mechanisms associated with its potential molecular targets and the broader class of 1,3,4-thiadiazole derivatives.
Postulated Mechanisms of Action
Derivatives of the 1,3,4-thiadiazole scaffold have been reported to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes. The primary putative mechanisms of action for this compound and its analogs include:
-
Inhibition of EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers.
-
Modulation of the PI3K/Akt Pathway: This pathway is central to cell growth, metabolism, and survival, and its dysregulation is frequently implicated in cancer and other diseases.
-
Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Predicted Cross-Resistance Profile
Based on these potential mechanisms of action, a predicted cross-resistance profile for this compound is presented below. It is crucial to note that this profile is inferred from data on other drugs targeting the same pathways and requires experimental validation.
Anticancer Activity
Resistance to anticancer agents is often multifactorial. For a compound like this compound, which may target multiple pathways, the cross-resistance landscape can be complex.
Table 1: Predicted Cross-Resistance Profile of this compound in Cancer
| Alternative Drug Class | Mechanism of Action | Predicted Cross-Resistance | Rationale for Prediction |
| First-generation EGFR TKIs (e.g., Gefitinib, Erlotinib) | ATP-competitive inhibition of EGFR | Potential Cross-Resistance | If resistance is due to upregulation of efflux pumps (e.g., ABCG2) or activation of bypass signaling pathways (e.g., c-Met, IGF-1R), cross-resistance is likely.[1][2] |
| Second-generation EGFR TKIs (e.g., Afatinib) | Irreversible inhibition of EGFR family kinases | Potential Cross-Resistance | Similar to first-generation TKIs, resistance mediated by efflux pumps or bypass pathways would likely confer cross-resistance.[2] |
| PI3K/Akt/mTOR Inhibitors (e.g., Everolimus, Buparlisib) | Inhibition of the PI3K/Akt/mTOR signaling pathway | Potential Cross-Resistance | If resistance to the thiadiazole is due to mutations downstream of Akt or activation of parallel survival pathways, cross-resistance to other inhibitors of this pathway is possible.[3] |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Microtubule stabilization | Potential Sensitivity | In cases of resistance to microtubule-destabilizing agents, cells can exhibit increased sensitivity to stabilizing agents.[4] However, if resistance is due to P-glycoprotein (P-gp) overexpression, cross-resistance is likely.[5] |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Microtubule destabilization | Potential Cross-Resistance | If the thiadiazole derivative acts as a microtubule destabilizer, cross-resistance to other drugs with the same mechanism is expected, especially if mediated by tubulin mutations or P-gp overexpression.[4][5] |
| Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide) | Inhibition of DNA topoisomerases | Likely No Cross-Resistance | The mechanism of action is distinct. However, if resistance is mediated by broad-spectrum mechanisms like upregulation of multi-drug resistance (MDR) transporters (e.g., P-gp), some level of cross-resistance could be observed. |
Antimicrobial Activity
In the context of antimicrobial applications, cross-resistance is a significant concern, often arising from shared efflux pump mechanisms or target modifications.
Table 2: Predicted Cross-Resistance Profile of this compound in Bacteria
| Alternative Drug Class | Mechanism of Action | Predicted Cross-Resistance | Rationale for Prediction |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV | Likely No Cross-Resistance | The mechanism of action is different. However, broad-spectrum efflux pumps in Gram-negative bacteria could potentially confer low-level cross-resistance. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibition of protein synthesis (50S ribosomal subunit) | Likely No Cross-Resistance | Different cellular targets. Cross-resistance would likely only occur through non-specific resistance mechanisms. |
| Beta-lactams (e.g., Penicillin, Cephalosporins) | Inhibition of cell wall synthesis | Likely No Cross-Resistance | Distinct mechanism of action. |
| Other Thiadiazole Derivatives | Similar putative mechanisms | Potential Cross-Resistance | If the mechanism of resistance involves target modification or specific efflux pumps for this class of compounds, cross-resistance is highly probable. |
Experimental Protocols for Determining Cross-Resistance
To validate the predicted cross-resistance profile, the following experimental protocols are recommended.
Generation of Resistant Cancer Cell Lines
A common method to develop drug-resistant cancer cell lines is through continuous exposure to the drug of interest.[6]
-
Determination of IC50: Initially, the half-maximal inhibitory concentration (IC50) of this compound is determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: The parental cells are cultured in the presence of the compound at a concentration equal to the IC50.
-
Subculture and Increased Dosage: As the cells adapt and resume proliferation, they are subcultured, and the drug concentration is gradually increased.
-
Characterization of Resistant Phenotype: The process is continued until the cells can proliferate in a significantly higher concentration of the drug (typically 5- to 10-fold the original IC50). The IC50 of the resistant cell line is then re-determined and compared to the parental line.
-
Cross-Resistance Assessment: The resistant cell line is then treated with a panel of alternative anticancer agents to determine their respective IC50 values. A significant increase in the IC50 for an alternative agent compared to the parental cell line indicates cross-resistance.
Antimicrobial Cross-Resistance Testing
The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial susceptibility.[7][8]
-
Generation of Resistant Strains: A bacterial strain is cultured in the presence of sub-lethal concentrations of this compound. The concentration is gradually increased over successive passages to select for resistant mutants.
-
MIC Determination: The MIC of the parent and resistant strains to the thiadiazole derivative and a panel of other antibiotics is determined using the broth microdilution method according to CLSI or EUCAST guidelines.[9]
-
Interpretation: An increase in the MIC of an alternative antibiotic for the resistant strain compared to the parental strain indicates cross-resistance.
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
While direct experimental evidence for the cross-resistance profile of this compound is currently lacking, a predictive framework can be established based on its likely molecular targets. The potential for cross-resistance with other EGFR inhibitors, PI3K/Akt pathway modulators, and microtubule-destabilizing agents highlights the importance of elucidating its precise mechanism of action. The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically determine this compound's resistance profile, a critical step in its journey from a promising scaffold to a potential therapeutic agent. This knowledge will be instrumental in designing rational combination therapies and anticipating clinical challenges.
References
- 1. bepls.com [bepls.com]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. EUCAST: MIC Determination [eucast.org]
Comparative Cytotoxicity of Thiadiazole Isomers Against Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of various thiadiazole isomers against a range of cancer cell lines. Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][2] Derivatives of these isomers have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][3][4][5]
This guide summarizes key experimental data on the half-maximal inhibitory concentration (IC50) of various thiadiazole derivatives, offering insights into their potential as anti-cancer agents. While direct comparative studies of the parent isomers are limited, this compilation of data from various sources provides a valuable resource for understanding the structure-activity relationships that drive the cytotoxic effects of these compounds. The 1,3,4-thiadiazole scaffold, in particular, has been extensively studied, with its structural similarity to pyrimidine thought to contribute to its ability to interfere with DNA replication in cancer cells.[6]
Comparative Cytotoxicity Data (IC50 Values)
The following tables summarize the IC50 values of various derivatives of the four thiadiazole isomers against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that these values are for specific derivatives and were determined in different studies, which may have used varying experimental conditions.
Table 1: Cytotoxicity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative Description | Cancer Cell Line | IC50 (µM) |
| D-ring fused dehydroepiandrosterone derivative (Compound 25) | T47D (Breast) | 0.058[1] |
| 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole derivative | HL-60 (Leukemia) | 0.0134 |
| 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole derivative | HCT-116 (Colon) | 0.0134 |
Table 2: Cytotoxicity of 1,2,4-Thiadiazole Derivatives
| Compound/Derivative Description | Cancer Cell Line | IC50 (µM) |
| Resveratrol analogue with 1,2,4-thiadiazole bridge (Compound 3jj) | MCF-7 (Breast) | 4.7[1] |
| 3-substituted benzo[7][8]imidazo[1,2-d][1][3][7]thiadiazole derivative (Compound 1) | HL-60 (Leukemia) | 0.24[1] |
| 3-substituted benzo[7][8]imidazo[1,2-d][1][3][7]thiadiazole derivative (Compound 1) | U937 (Leukemia) | 0.24[1] |
Table 3: Cytotoxicity of 1,2,5-Thiadiazole Derivatives
| Compound/Derivative Description | Cancer Cell Line | IC50 (µM) |
| Anthra[2,1-c][1][3][8]thiadiazole-6,11-dione (NSC745885) | Various Leukemia Lines | 0.16 - 7.71[1] |
| 4-(isopropylthio)anthra[1,2-c][1][3][8]thiadiazole-6,11-dione (NSC763968) | Various Leukemia Lines | 0.18 - 1.45[1] |
| 4-(isopropylthio)anthra[1,2-c][1][3][8]thiadiazole-6,11-dione (NSC763968) | Various Prostate Cancer Lines | 0.18 - 1.45[1] |
Table 4: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Description | Cancer Cell Line | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6[2] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4[2] |
| Quinoline and 1,3,4-thiadiazole hybrid | MCF-7 (Breast) | 3.85[8] |
| 1,3,4-thiadiazole-thiazole hybrid (Compound 16b) | HepG2-1 (Liver) | 0.69[9][10] |
| 1,3,4-thiadiazole-thiazole hybrid (Compound 4h) | MCF-7 (Breast) | 2.03[11] |
| 1,3,4-thiadiazole-thiazole hybrid (Compound 4h) | A549 (Lung) | 2.17[11] |
Experimental Protocols
The cytotoxic effects of thiadiazole derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Thiadiazole derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.
One of the frequently implicated pathways is the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[4] Inhibition of this pathway by certain thiadiazole derivatives can lead to the induction of apoptosis.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of certain thiadiazole derivatives.
Another key mechanism is the induction of apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: Intrinsic apoptosis pathway induced by some thiadiazole derivatives.
The experimental workflow for evaluating the cytotoxicity of these compounds typically follows a standardized procedure to ensure reliable and comparable results.
Caption: General experimental workflow for cytotoxicity assessment of thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a hazardous chemical. All waste, including the compound in its pure form, contaminated materials, and solutions, must be disposed of through a licensed hazardous waste disposal service. Do not discard in regular trash or pour down the drain.
I. Hazard Profile and Personal Protective Equipment (PPE)
Although comprehensive toxicological data for this compound is limited, related compounds exhibit potential hazards. It is prudent to handle this chemical with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
Mandatory Personal Protective Equipment (PPE) when handling this compound or its waste includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
II. Waste Segregation and Container Management
Proper segregation is critical to prevent accidental chemical reactions and to facilitate correct disposal.[3]
-
Solid Waste:
-
Collect unused or expired this compound, along with grossly contaminated items such as weighing papers and disposable lab materials, in a designated hazardous waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name: "this compound."
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any sharps, such as needles or broken glass, that are contaminated with the chemical must be placed in a designated sharps container.[3]
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. [3]
III. Disposal Protocol
The final disposal of all waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Experimental Protocol: Small Spill Cleanup
In the event of a small spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don chemical safety goggles, nitrile gloves, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[3]
-
Collect the Waste: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 100987-89-1). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available data, the primary hazards associated with this compound are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or a Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Chemical-resistant Gloves (e.g., nitrile) | Chemical Safety Goggles and Face Shield | NIOSH-approved respirator | Chemical-resistant Apron or Coveralls |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation exposure.[2]
-
Use dedicated, non-sparking tools to handle the solid compound.
-
Handle the solid carefully to avoid creating dust.
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent within the fume hood to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[2]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the spill cleanup section of the PPE table.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal.[4]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused compound and contaminated items (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4]
2. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Harmful," "Irritant").[4]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company or your institution's EHS office.[3][4]
-
Follow all local, state, and federal regulations for chemical waste disposal.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for safely managing this compound from receipt to disposal.
Caption: Workflow for handling and disposal of the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
